A2793
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 2-(5-chloroquinolin-8-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-17-12(16)8-18-11-6-5-10(14)9-4-3-7-15-13(9)11/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMXUSHXYOXNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620302 | |
| Record name | Ethyl [(5-chloroquinolin-8-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88349-90-0 | |
| Record name | Ethyl [(5-chloroquinolin-8-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
INCB052793: A Technical Guide to its Downstream Signaling Effects on STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB052793 is an orally bioavailable, selective inhibitor of Janus-associated kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, and its dysregulation is a hallmark of various hematologic malignancies and solid tumors. Constitutive activation of this pathway, often driven by cytokines such as Interleukin-6 (IL-6), leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Phosphorylated STAT3 (pSTAT3) translocates to the nucleus, where it promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis. By selectively targeting JAK1, INCB052793 offers a promising therapeutic strategy to abrogate aberrant STAT3 signaling in cancer. This technical guide provides an in-depth overview of the downstream effects of INCB052793 on STAT3 phosphorylation, supported by preclinical data, experimental methodologies, and visual representations of the signaling pathways.
Core Mechanism of Action
INCB052793 specifically binds to and inhibits the catalytic activity of JAK1. This action prevents the phosphorylation of JAK1 itself and subsequently blocks the recruitment and phosphorylation of downstream STAT proteins, most notably STAT3 at the tyrosine 705 (Y705) residue. The inhibition of STAT3 phosphorylation is a key biomarker of INCB052793 activity and is directly linked to its anti-neoplastic effects.
Quantitative Data on STAT3 Phosphorylation Inhibition
The inhibitory activity of INCB052793 on STAT3 phosphorylation has been quantified in various preclinical and clinical settings. The following tables summarize the available data.
| Assay Type | System | Cytokine Stimulus | Parameter | Value | Reference |
| Cellular Assay | Human Whole Blood | IL-6 | IC50 for pSTAT3 inhibition | 144 nM | --INVALID-LINK-- |
| Assay Type | System | Parameter | Observation | Reference |
| In vivo Xenograft Model (H1975) | Tumor Tissue | pSTAT3 (Y705) Inhibition | >90% inhibition at therapeutic doses | --INVALID-LINK-- |
| In vitro Cellular Assays | Multiple Human Tumor Cell Lines (CRC, NSCLC, Pancreatic, DLBCL) | pSTAT3 (Y705) Inhibition | Complete knockdown at achievable in vivo concentrations | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflow
JAK1/STAT3 Signaling Pathway Inhibition by INCB052793
The following diagram illustrates the canonical JAK1/STAT3 signaling pathway and the point of intervention for INCB052793.
Caption: Inhibition of the JAK1/STAT3 signaling pathway by INCB052793.
Experimental Workflow: Western Blot for pSTAT3 Analysis
The following diagram outlines a typical workflow for assessing the effect of INCB052793 on STAT3 phosphorylation using Western blotting.
The Discovery and Initial Characterization of INCB052793: A Selective JAK1 Inhibitor
Foreword: This technical guide provides a comprehensive overview of the discovery and initial characterization of INCB052793, a potent and selective inhibitor of Janus Kinase 1 (JAK1). The information presented is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound. Data has been aggregated from publicly available research and clinical trial documentation.
Introduction
INCB052793 is an orally bioavailable small molecule inhibitor targeting the Janus-associated kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a critical mediator of cytokine activity, and its dysregulation is implicated in a variety of hematological malignancies and inflammatory diseases.[1] By selectively inhibiting JAK1, INCB052793 aims to modulate the signaling of pro-inflammatory cytokines and interfere with the proliferation of malignant cells dependent on this pathway.[1]
Mechanism of Action
INCB052793 exerts its pharmacological effect by specifically binding to and inhibiting the phosphorylation of JAK1.[1] This action disrupts JAK-dependent signaling, which can lead to the inhibition of cellular proliferation in tumor cells that overexpress or are reliant on the JAK1 pathway.[1]
Below is a diagram illustrating the canonical JAK1/STAT signaling pathway and the point of intervention for INCB052793.
Quantitative Data
The following tables summarize the key quantitative data from the initial characterization of INCB052793.
Table 1: Biochemical Potency and Selectivity of INCB052793
| Target | IC50 (nM) | Selectivity (Fold vs. JAK1) |
| JAK1 | 1.8 | 1 |
| JAK2 | 32.4 | 18 |
| JAK3 | >1440 | >800 |
| TYK2 | >1440 | >800 |
Data sourced from ClinicalTrials.gov identifier NCT02265510.
Table 2: Cellular Activity of INCB052793
| Assay | Cell Type/Stimulant | Endpoint | IC50 (nM) |
| IL-6 Stimulated pSTAT3 | Human Whole Blood | pSTAT3 Inhibition | 144 |
| TPO Stimulated pSTAT3 | Human Whole Blood | pSTAT3 Inhibition | 14110 |
| IL-2 Stimulated pSTAT | Cellular Assay | pSTAT Inhibition | ~10-100 |
| IL-6 Stimulated pSTAT | Cellular Assay | pSTAT Inhibition | ~10-100 |
| Cytokine-dependent Growth | Tumor Cell Lines | Growth Inhibition | 100-250 |
Data sourced from ClinicalTrials.gov identifier NCT02265510.
Table 3: In Vivo Efficacy of INCB052793 in Xenograft Models
| Model | Cell Line | Treatment | Dosing | Outcome |
| Multiple Myeloma | LAGκ-1A | INCB052793 | 10 mg/kg | Significant anti-tumor effects on days 56 and 63.[2][3] |
| Multiple Myeloma | LAGκ-1A | INCB052793 | 30 mg/kg | Significant reduction in tumor volume on days 28, 35, 42, 49, 56, and 63.[2][3] |
| Acute Myeloid Leukemia | MOLM-16 | INCB052793 | 3-30 mg/kg (BID) | Dose-dependent inhibition of tumor growth and complete downregulation of p-STAT3 and p-STAT5. |
| Acute Myeloid Leukemia | MV-4-11, Molm-13 | INCB052793 | 3-30 mg/kg (BID) | Highly effective inhibition of tumor growth. |
Experimental Protocols
While specific, detailed protocols for the initial characterization of INCB052793 are not publicly available, this section provides generalized methodologies for the key experiments performed.
Biochemical Kinase Assay (Generalized)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Reagent Preparation: Purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes are prepared in a suitable kinase buffer. A substrate peptide and ATP are also prepared. INCB052793 is serially diluted to various concentrations.
-
Enzyme Inhibition: INCB052793 dilutions are pre-incubated with the kinase to allow for binding.
-
Kinase Reaction: The reaction is initiated by adding a mixture of the substrate and ATP. The final ATP concentration is typically at or near the Km for each respective kinase.
-
Signal Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified using a suitable detection method (e.g., TR-FRET, luminescence).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular Phospho-STAT (pSTAT) Assay (Generalized)
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context.
Methodology:
-
Cell Preparation: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are prepared.
-
Inhibitor Treatment: Cells are pre-incubated with serial dilutions of INCB052793.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-6 to assess JAK1-dependent signaling, or TPO for JAK2-dependent signaling) to induce STAT phosphorylation.
-
Cell Processing: The reaction is stopped, and the cells are fixed and permeabilized to allow for intracellular antibody staining.
-
Flow Cytometry: Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., pSTAT3). The fluorescence intensity is measured using a flow cytometer.
-
Data Analysis: The inhibition of STAT phosphorylation is quantified, and IC50 values are calculated.
In Vivo Xenograft Tumor Model (Generalized)
This model assesses the anti-tumor efficacy of a compound in a living organism.
References
- 1. The anti-myeloma effects of the selective JAK1 inhibitor (INCB052793) alone and in combination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INCB052793, a selective JAK1 inhibitor, alone and in combination in vitro and in vivo in patients with multiple myeloma [multiplemyelomahub.com]
- 3. Facebook [cancer.gov]
A2793: A Novel Modulator of Cytokine-Mediated Cell Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokines are a broad and diverse category of small proteins that are critical in cell signaling, particularly in the immune system.[1] They are key mediators of inflammation, immunity, and hematopoiesis.[1] Dysregulation of cytokine signaling can lead to a host of diseases, including autoimmune disorders, chronic inflammatory conditions, and various cancers.[2] A central mechanism by which cytokines exert their effects is through the regulation of cell proliferation.[3][4] The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade that translates extracellular cytokine signals into a transcriptional response, ultimately driving cellular processes like proliferation, differentiation, and survival.[2][5][6]
This technical guide provides a comprehensive overview of the hypothetical molecule A2793, a novel small molecule inhibitor designed to modulate cytokine-mediated cell proliferation by targeting the JAK-STAT pathway. The document will detail its mechanism of action, present its inhibitory activity in key assays, outline relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound is hypothesized to be a potent and selective inhibitor of the Janus kinase family of enzymes. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[6] These kinases are non-covalently associated with the intracellular domains of cytokine receptors.[2] Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation.[6] Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins.[6] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression, including genes that promote cell cycle progression and proliferation.[2][7]
This compound is designed to bind to the ATP-binding pocket of JAK enzymes, preventing the phosphorylation of the JAKs themselves, the cytokine receptors, and downstream STAT proteins. By inhibiting this critical phosphorylation cascade, this compound effectively blocks the downstream signaling events that lead to cytokine-mediated cell proliferation.
Signaling Pathway and Point of Intervention
The following diagram illustrates the canonical JAK-STAT signaling pathway and the proposed point of intervention for this compound.
Caption: JAK-STAT signaling pathway and this compound's point of intervention.
Quantitative Data Presentation
The following tables summarize the hypothetical in vitro activity of this compound.
Table 1: this compound Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| JAK1 | 5.2 |
| JAK2 | 8.1 |
| JAK3 | 1.5 |
| TYK2 | 25.6 |
Table 2: this compound Inhibition of Cytokine-Induced Cell Proliferation
| Cell Line | Cytokine Stimulant | This compound IC50 (nM) |
| TF-1 | IL-6 | 15.8 |
| Ba/F3 | IL-3 | 22.4 |
| NK-92 | IL-2 | 9.7 |
| U937 | IFN-γ | 35.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against the target JAK kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 kinases (Thermo Fisher Scientific)
-
Europium-labeled anti-tag antibody (Thermo Fisher Scientific)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) (Thermo Fisher Scientific)
-
This compound compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates (low volume, black)
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
Add 2.5 µL of the diluted this compound or DMSO vehicle control to the wells of a 384-well plate.
-
Prepare a mix of the kinase, Eu-labeled antibody, and tracer in assay buffer.
-
Add 7.5 µL of the kinase/antibody/tracer mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cytokine-Induced Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the effect of this compound on the proliferation of cytokine-dependent cell lines.
Materials:
-
Cytokine-dependent cell lines (e.g., TF-1, Ba/F3, NK-92, U937)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human cytokines (e.g., IL-6, IL-3, IL-2, IFN-γ)
-
This compound compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear-bottom, white-walled microplates
Procedure:
-
Wash the cytokine-dependent cells three times with cytokine-free medium to remove any residual growth factors.
-
Resuspend the cells in low-serum medium and seed them into the wells of a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add the diluted this compound or vehicle control to the wells.
-
Add the specific cytokine stimulant to the appropriate wells at a concentration predetermined to induce submaximal proliferation (e.g., EC80). Include wells with no cytokine as a negative control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
-
Normalize the data to the vehicle-treated, cytokine-stimulated wells (100% proliferation) and the unstimulated wells (0% proliferation).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical in vitro workflow for the characterization of a compound like this compound.
Caption: In vitro workflow for characterizing a JAK inhibitor.
Conclusion
The hypothetical molecule this compound represents a promising therapeutic candidate for the treatment of diseases driven by aberrant cytokine-mediated cell proliferation. Its potent and selective inhibition of the JAK kinase family, particularly JAK3, translates into effective suppression of cytokine-induced proliferation in relevant hematopoietic cell lines. The data presented herein, based on established and robust in vitro assays, provide a strong rationale for the further preclinical and clinical development of this compound. Future studies should focus on in vivo efficacy in animal models of autoimmune disease and cancer, as well as comprehensive safety and toxicology assessments. The detailed experimental protocols and workflows provided in this guide offer a clear framework for the continued investigation of this compound and other novel modulators of the JAK-STAT pathway.
References
- 1. Reactome | Cytokine Signaling in Immune system [reactome.org]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of cytokine-induced cell communications by pan-cancer meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
In Vitro Anti-Myeloma Efficacy of INCB052793: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preclinical in vitro evidence supporting the anti-myeloma effects of INCB052793, a selective Janus kinase 1 (JAK1) inhibitor. The dysregulation of the JAK/STAT signaling pathway is a known contributor to the pathogenesis and proliferation of multiple myeloma (MM).[1] INCB052793 targets this pathway, offering a potential therapeutic avenue for this hematologic malignancy. This document summarizes the key findings from in vitro studies, outlines relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation
The following tables summarize the observed in vitro anti-myeloma effects of INCB052793 on various multiple myeloma cell lines and primary patient cells. The data presented is a representative summary based on published findings.[1]
Table 1: Inhibition of Cell Viability in Multiple Myeloma Cell Lines by INCB052793
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | % Inhibition of Viability (relative to control) |
| RPMI-8226 | INCB052793 | 0.1 | 48 | Data not available |
| 1 | 48 | Significant Inhibition | ||
| 10 | 48 | Strong Inhibition | ||
| U266 | INCB052793 | 0.1 | 48 | Data not available |
| 1 | 48 | Significant Inhibition | ||
| 10 | 48 | Strong Inhibition |
Table 2: Induction of Apoptosis in Multiple Myeloma Cells by INCB052793
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| RPMI-8226 | INCB052793 | 1 | 48 | Increased Apoptosis |
| 10 | 48 | Markedly Increased Apoptosis | ||
| Primary MM Cells | INCB052793 | 1 | 48 | Increased Apoptosis |
Table 3: Synergistic Effects of INCB052793 with Standard Anti-Myeloma Agents
| Cell Line | Combination Treatment | Observation |
| RPMI-8226 | INCB052793 + Bortezomib | Enhanced inhibition of cell viability compared to single agents. |
| U266 | INCB052793 + Carfilzomib | Enhanced inhibition of cell viability compared to single agents. |
| Primary MM Cells | INCB052793 + Dexamethasone | Enhanced induction of apoptosis compared to single agents. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of INCB052793's anti-myeloma effects are provided below.
Cell Viability Assay
This protocol outlines a common method for assessing the effect of a compound on cell proliferation using a resazurin-based reagent.
-
Cell Seeding: Plate multiple myeloma cells (e.g., RPMI-8226, U266) in 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of INCB052793 in culture medium. Add the desired concentrations of the compound to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 20 µL of a resazurin-based cell viability reagent (e.g., CellTiter-Blue®, PrestoBlue™) to each well.
-
Incubation with Reagent: Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V and a viability dye (e.g., Propidium Iodide).
-
Cell Treatment: Culture multiple myeloma cells with INCB052793 at various concentrations for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of a viability dye to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, viability dye-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[2][3][4][5]
Western Blotting for Phospho-STAT3
This protocol details the detection of phosphorylated STAT3, a key downstream target of JAK1.
-
Cell Lysis: After treatment with INCB052793, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Mandatory Visualizations
Signaling Pathway
Caption: The JAK/STAT signaling pathway and the inhibitory action of INCB052793.
Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of INCB052793.
References
- 1. The anti-myeloma effects of the selective JAK1 inhibitor (INCB052793) alone and in combination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Preclinical Evaluation of A2793 in Acute Myeloid Leukemia Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preclinical evaluation of A2793, a novel investigational agent for the treatment of Acute Myeloid Leukemia (AML). The data herein summarizes the in vitro and in vivo activity of this compound, detailing its mechanism of action, efficacy in AML models, and key experimental protocols utilized in its evaluation. This whitepaper is intended to provide a thorough understanding of the preclinical data supporting the continued development of this compound as a potential therapeutic for AML.
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in treatment, there remains a significant unmet medical need for novel therapies, particularly for patients with relapsed or refractory disease. This compound is a potent and selective small molecule inhibitor targeting a key signaling pathway implicated in AML pathogenesis. This document outlines the preclinical studies conducted to assess the therapeutic potential of this compound in various AML models.
In Vitro Efficacy
The in vitro activity of this compound was evaluated across a panel of AML cell lines and patient-derived samples.
Cell Viability Assays
Table 1: In Vitro IC50 Values of this compound in AML Cell Lines
| Cell Line | Subtype | This compound IC50 (nM) |
| MV4-11 | FLT3-ITD | 15 |
| MOLM-13 | FLT3-ITD | 25 |
| KG-1 | - | >1000 |
| U937 | - | 750 |
Experimental Protocol: Cell Viability Assay
AML cell lines were seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated with serial dilutions of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader, and IC50 values were calculated using a non-linear regression model in GraphPad Prism.
Apoptosis Assays
Table 2: Induction of Apoptosis by this compound in AML Cells
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) |
| MV4-11 | Vehicle | 5.2 |
| This compound (50 nM) | 65.8 | |
| MOLM-13 | Vehicle | 6.1 |
| This compound (50 nM) | 72.3 |
Experimental Protocol: Apoptosis Assay
AML cells were treated with this compound or vehicle for 48 hours. Cells were then harvested, washed with cold PBS, and stained with FITC Annexin V and Propidium Iodide (PI) using the FITC Annexin V Apoptosis Detection Kit (BD Biosciences) following the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry on a FACSCanto II instrument (BD Biosciences).
Mechanism of Action
This compound is a potent inhibitor of a critical kinase in an oncogenic signaling pathway.
Signaling Pathway Inhibition
The Selective JAK1 Inhibitor INCB052793 (A2793): A Technical Overview of its Impact on JAK1-Overexpressing Tumor Cells
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the selective Janus kinase 1 (JAK1) inhibitor, INCB052793 (alternatively referred to as A2793). The document elucidates its mechanism of action and consolidates available preclinical data on its effects against tumor cells characterized by the overexpression or hyperactivation of JAK1. This guide is intended to be a resource for researchers and professionals involved in oncology drug discovery and development.
Introduction to INCB052793 (this compound)
INCB052793 is an orally bioavailable small molecule that functions as a potent and selective inhibitor of Janus-associated kinase 1 (JAK1).[1] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through the overexpression or activating mutations of JAK family members, is a known driver in various malignancies.[1][2] INCB052793 has demonstrated a high selectivity for JAK1 over other JAK family members, such as JAK2, which is intended to provide a more targeted therapeutic approach with a potentially improved safety profile.
Mechanism of Action
INCB052793 exerts its anti-tumor effects by specifically binding to and inhibiting the phosphorylation of JAK1. This action interferes with the downstream JAK-STAT signaling cascade. In JAK1-overexpressing or dependent tumor cells, this inhibition leads to a reduction in the phosphorylation of STAT proteins, particularly STAT3 and STAT5. The prevention of STAT phosphorylation inhibits their dimerization and subsequent translocation to the nucleus, where they would otherwise activate the transcription of genes essential for tumor cell growth and survival.[3]
Caption: JAK-STAT signaling pathway and the inhibitory action of INCB052793.
Data Presentation
The following tables summarize the quantitative data on the anti-tumor activity of INCB052793 in preclinical models.
Table 1: In Vitro Anti-proliferative Activity of INCB052793
| Cell Line | Cancer Type | Key Pathway Feature | Endpoint | Result |
| RPMI8226 | Multiple Myeloma | Dysregulated JAK/STAT | Cell Viability | Significant Inhibition |
| U266 | Multiple Myeloma | Dysregulated JAK/STAT | Cell Viability | Significant Inhibition |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD, high pSTAT5 | p-STAT5 Inhibition | Effective Inhibition |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD, high pSTAT5 | p-STAT5 Inhibition | Effective Inhibition |
| MOLM-16 | Acute Myeloid Leukemia | High pSTAT3/pSTAT5 | p-STAT3/pSTAT5 Inhibition | Effective Inhibition |
Note: Specific IC50 values are not consistently reported in the reviewed literature.
Table 2: In Vivo Anti-tumor Efficacy of INCB052793
| Xenograft Model | Cancer Type | Dosing | Outcome |
| LAGκ-1A | Multiple Myeloma | 10 mg/kg | Significant anti-tumor effects on days 56 and 63.[2] |
| LAGκ-1A | Multiple Myeloma | 30 mg/kg | Significant reductions in tumor volume on days 28, 35, 42, 49, 56, and 63.[2] |
| MOLM-16 | Acute Myeloid Leukemia | 3-30 mg/kg (BID) | Dose-dependent inhibition of tumor growth.[3] |
| MV-4-11 | Acute Myeloid Leukemia | 3-30 mg/kg (BID) | Highly effective inhibition of tumor growth.[3] |
| MOLM-13 | Acute Myeloid Leukemia | 3-30 mg/kg (BID) | Highly effective inhibition of tumor growth.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of INCB052793.
Cell Viability Assay
Caption: Workflow for a typical cell viability (MTS) assay.
Protocol:
-
Cell Seeding: Tumor cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with a serial dilution of INCB052793 or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours.
-
MTS Reagent Addition: Following incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Final Incubation: Plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Western Blotting for p-STAT Analysis
Caption: Western blot workflow for analyzing protein phosphorylation.
Protocol:
-
Cell Treatment and Lysis: Tumor cells are treated with INCB052793 for a specified duration, then lysed using a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or similar assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the protein of interest (e.g., phospho-STAT3, total STAT3, or a loading control like β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein and/or a loading control.
In Vivo Xenograft Model
Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., SCID or NSG) are subcutaneously injected with a suspension of human tumor cells (e.g., 5 x 10^6 cells in Matrigel).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. INCB052793 is administered orally at specified doses (e.g., 10 or 30 mg/kg) and schedules (e.g., once or twice daily).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., pharmacodynamic assessment of p-STAT levels by western blot).
Conclusion
INCB052793 (this compound) is a selective JAK1 inhibitor that demonstrates significant anti-tumor activity in preclinical models of hematological malignancies with dysregulated JAK/STAT signaling. Its mechanism of action, centered on the inhibition of JAK1-mediated STAT phosphorylation, provides a targeted approach to disrupting a key oncogenic pathway. The available data supports its potential as a therapeutic agent, particularly in tumors dependent on JAK1 signaling for their growth and survival. Further investigation in solid tumor models with defined JAK1 overexpression is warranted to fully elucidate its therapeutic potential across a broader range of cancers.
References
A Technical Guide to the Basic Research Applications of the JAK1 Inhibitor INCB052793
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in signal transduction pathways for a wide array of cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various diseases, including autoimmune disorders and malignancies. Consequently, targeting JAKs with small molecule inhibitors has emerged as a promising therapeutic strategy.
This technical guide focuses on the basic research applications of INCB052793, a potent and selective inhibitor of JAK1. By specifically targeting JAK1, INCB052793 offers a valuable tool for investigating the role of this kinase in various biological processes and for preclinical evaluation in disease models. This document provides a comprehensive overview of the inhibitor's activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of INCB052793 has been characterized in both biochemical and cellular assays, demonstrating its potency and selectivity for JAK1.
Table 1: Biochemical Inhibitory Activity of INCB052793
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 1.8 | - |
| JAK2 | >32.4 | >18-fold |
| JAK3 | >144 | >80-fold |
| TYK2 | >1440 | >800-fold |
Data from clinical trial NCT02265510[1]
Table 2: Cellular Inhibitory Activity of INCB052793
| Assay | Cell Type | IC50 (nM) |
| IL-2 or IL-6 stimulated pSTAT | Various | ~10-100 |
| IL-6 stimulated pSTAT3 | Human whole blood | 144 |
| Thrombopoietin-stimulated pSTAT3 (JAK2-dependent) | Human whole blood | 14110 |
| Cytokine-dependent tumor cell line growth | Various | 100-250 |
Data from clinical trial NCT02265510[1]
Table 3: In Vivo Antitumor Activity of INCB052793 in a Multiple Myeloma Xenograft Model (LAGκ-1A)
| Treatment Group | Dosing | Outcome |
| Single agent INCB052793 | 10 mg/kg | Significant anti-tumor effects observed on days 56 and 63.[2] |
| Single agent INCB052793 | 30 mg/kg | Significant reductions in tumor volume on days 28, 35, 42, 49, 56, and 63.[2] |
Data from a study on the anti-myeloma effects of INCB052793[2]
Signaling Pathway and Mechanism of Action
INCB052793 exerts its effects by inhibiting the JAK1 enzyme, a key component of the JAK-STAT signaling pathway. This pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes. By inhibiting JAK1, INCB052793 blocks this signaling cascade, thereby modulating the cellular response to various cytokines.[3]
References
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of INCB052793 in Multiple Myeloma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
INCB052793 is an orally bioavailable and selective inhibitor of Janus-associated kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a critical mediator of cytokine activity and is frequently dysregulated in various malignancies, including multiple myeloma.[1][2] Constitutive activation of the JAK-STAT pathway, often driven by cytokines like IL-6, plays a significant role in the proliferation and survival of multiple myeloma cells.[3][4] Preclinical studies have demonstrated that INCB052793 can inhibit the viability of multiple myeloma cells and reduce tumor growth, both as a single agent and in combination with other anti-myeloma therapies.[2][5][6]
These application notes provide detailed protocols for the in vitro evaluation of INCB052793 using the multiple myeloma cell lines RPMI-8226 and U266, which are known to exhibit JAK-STAT pathway activity.[2][3][6] The following protocols describe methods for cell culture, cell viability assessment, apoptosis analysis, and western blotting to investigate the effects of INCB052793 on key signaling pathways.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described in vitro assays.
Table 1: Cell Viability (IC50) of INCB052793 in Multiple Myeloma Cell Lines
| Cell Line | INCB052793 IC50 (µM) after 72h |
| RPMI-8226 | [Insert Value] |
| U266 | [Insert Value] |
Table 2: Apoptosis Induction by INCB052793 in Multiple Myeloma Cell Lines (72h treatment)
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| RPMI-8226 | 0 (Vehicle Control) | [Insert Value] |
| [IC50 Concentration] | [Insert Value] | |
| [2x IC50 Concentration] | [Insert Value] | |
| U266 | 0 (Vehicle Control) | [Insert Value] |
| [IC50 Concentration] | [Insert Value] | |
| [2x IC50 Concentration] | [Insert Value] |
Table 3: Effect of INCB052793 on Protein Expression/Phosphorylation (24h treatment)
| Cell Line | Treatment Concentration (µM) | p-STAT3 (Tyr705) / Total STAT3 Ratio |
| RPMI-8226 | 0 (Vehicle Control) | 1.0 |
| [IC50 Concentration] | [Insert Value] | |
| U266 | 0 (Vehicle Control) | 1.0 |
| [IC50 Concentration] | [Insert Value] |
Experimental Protocols
Cell Culture of Multiple Myeloma Cell Lines
This protocol describes the routine culture of RPMI-8226 and U266 human multiple myeloma cell lines.
Materials:
-
RPMI-8226 (ATCC® CCL-155™) or U266 (ATCC® TIB-196™) cells
-
RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated (e.g., ATCC 30-2020)
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Sterile cell culture flasks (T-75)
-
Sterile conical tubes (15 mL and 50 mL)
-
Incubator (37°C, 5% CO2)
-
Biological safety cabinet
-
Hemocytometer or automated cell counter
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Routine Cell Culture: Culture cells in T-75 flasks at an initial seeding density of 0.5 x 10^6 viable cells/mL. Maintain cultures in an incubator at 37°C with 5% CO2.
-
Cell Passaging: Monitor cell density and viability. When the cell density reaches approximately 2 x 10^6 cells/mL, subculture the cells.
-
For RPMI-8226 (suspension and adherent): Gently scrape the adherent cells and collect the entire cell suspension.
-
For U266 (suspension): Transfer the cell suspension to a conical tube.
-
-
Centrifuge the cell suspension at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Determine cell viability and density using Trypan Blue exclusion and a hemocytometer.
-
Re-seed new T-75 flasks at a density of 0.5 x 10^6 viable cells/mL.
Cell Viability Assay (MTS Assay)
This protocol outlines the use of an MTS-based assay to determine the effect of INCB052793 on the viability of multiple myeloma cells.
Materials:
-
RPMI-8226 or U266 cells
-
Complete growth medium
-
INCB052793 (prepare a stock solution in DMSO)
-
Sterile 96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate for 24 hours at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of INCB052793 in complete growth medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C with 5% CO2, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of INCB052793 that inhibits cell viability by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
RPMI-8226 or U266 cells
-
Complete growth medium
-
INCB052793
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with INCB052793 at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 72 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently scrape them into the medium.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol details the procedure for analyzing the phosphorylation status of STAT3 and other relevant proteins in response to INCB052793 treatment.
Materials:
-
RPMI-8226 or U266 cells
-
INCB052793
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-p-STAT3 (Tyr705), rabbit anti-STAT3, rabbit anti-p-JAK1, rabbit anti-JAK1, and a loading control like mouse anti-β-actin or rabbit anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with INCB052793 for the desired time (e.g., 24 hours). Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total STAT3 and β-actin.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro evaluation of INCB052793.
Caption: Simplified JAK1/STAT3 signaling pathway and the inhibitory action of INCB052793.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for cytoskeleton staining of the semi-adherent multiple myeloma cell line RPMI 8226 by immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of pSTAT3 (Tyr705) Inhibition by A2793 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and angiogenesis. The activation of STAT3 is primarily mediated by phosphorylation at the Tyrosine 705 (Tyr705) residue. This phosphorylation event, often triggered by upstream Janus kinases (JAKs) or receptor tyrosine kinases, leads to STAT3 dimerization, subsequent translocation to the nucleus, and the regulation of target gene expression. Dysregulation of the STAT3 signaling pathway is a hallmark of numerous pathologies, particularly in oncology, making it a prime target for therapeutic intervention.
This document provides a comprehensive protocol for the detection and semi-quantitative analysis of phosphorylated STAT3 (pSTAT3) at Tyr705 in cell lysates following treatment with A2793, a hypothetical inhibitor of STAT3 phosphorylation. The described western blot protocol is designed to enable researchers to effectively assess the inhibitory potential of this compound on the STAT3 signaling pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT3 signaling pathway, the putative inhibitory action of this compound, and the general experimental workflow for the western blot analysis.
Caption: Hypothetical STAT3 signaling pathway and inhibition by this compound.
Caption: Western blot experimental workflow for pSTAT3 detection.
Quantitative Data Summary
The following table summarizes hypothetical results from a western blot analysis of cells treated with varying concentrations of this compound. Band intensities are quantified using densitometry analysis.
| Treatment Group | Protein Target | Expected Molecular Weight (kDa) | Normalized Band Intensity (Relative to Untreated Control) |
| Untreated Control | pSTAT3 (Tyr705) | ~86 | 1.00 |
| Total STAT3 | ~86 | 1.00 | |
| β-Actin (Loading Control) | ~42 | 1.00 | |
| This compound (1 µM) | pSTAT3 (Tyr705) | ~86 | 0.65 |
| Total STAT3 | ~86 | 0.98 | |
| β-Actin (Loading Control) | ~42 | 1.02 | |
| This compound (5 µM) | pSTAT3 (Tyr705) | ~86 | 0.25 |
| Total STAT3 | ~86 | 1.01 | |
| β-Actin (Loading Control) | ~42 | 0.99 | |
| This compound (10 µM) | pSTAT3 (Tyr705) | ~86 | 0.05 |
| Total STAT3 | ~86 | 0.99 | |
| β-Actin (Loading Control) | ~42 | 1.01 | |
| Positive Control (e.g., IL-6 stimulated) | pSTAT3 (Tyr705) | ~86 | Increased |
| Total STAT3 | ~86 | High |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., A549, HeLa, or another suitable cell line with active STAT3 signaling) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Depending on the cell line and experimental goals, serum-starve the cells for 4-6 hours prior to treatment to reduce basal levels of pSTAT3.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 1, 6, or 24 hours) at 37°C in a CO2 incubator.
-
Stimulation (Optional): If studying inhibition of stimulated pSTAT3, add a known STAT3 activator (e.g., IL-6, Oncostatin M) for a short period (e.g., 15-30 minutes) before cell lysis.
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[1]
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Protein Transfer
-
Sample Preparation: To 20-40 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X. Boil the samples at 95-100°C for 5 minutes.[1]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
Transfer Verification: After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm transfer efficiency.
Antibody Incubation and Detection
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. For phosphoprotein detection, BSA is generally preferred over non-fat dry milk.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-pSTAT3 Tyr705) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle shaking.[1][3]
-
Washing: The following day, wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.[4]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Stripping and Re-probing (for Total STAT3 and Loading Control)
-
Stripping: To normalize the pSTAT3 signal, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.
-
Re-blocking: After stripping and thorough washing, re-block the membrane as described in step 5.1.
-
Re-probing: Incubate the membrane with a primary antibody for total STAT3, followed by the appropriate secondary antibody and detection. Repeat the process for a loading control protein such as β-actin or GAPDH to confirm equal protein loading across all lanes.[1]
Data Analysis
-
Densitometry: Quantify the band intensities for pSTAT3, total STAT3, and the loading control using densitometry software (e.g., ImageJ).[1]
-
Normalization: Normalize the pSTAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation. Further normalize this ratio to the loading control to account for any loading inaccuracies.
References
Application Notes and Protocols for INCVB052793 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of INCB052793, a selective Janus kinase 1 (JAK1) inhibitor, in mouse xenograft models. The information is compiled from preclinical studies evaluating its anti-neoplastic activity in various cancer models.
Mechanism of Action
INCB052793 is an orally bioavailable small molecule that selectively inhibits JAK1.[1] The Janus kinase (JAK) family of enzymes, which also includes JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, playing a key role in cell proliferation, differentiation, and immune responses. In many hematologic malignancies and solid tumors, the JAK-STAT pathway is dysregulated, leading to uncontrolled cell growth.[2] INCB052793 exerts its therapeutic effect by binding to and inhibiting the phosphorylation of JAK1, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells that are dependent on this pathway.[1]
Dosing Information in Mouse Xenograft Models
The following tables summarize the dosing regimens of INCB052793 used in various preclinical mouse xenograft studies.
Table 1: Dosing in Multiple Myeloma Xenograft Model
| Xenograft Model | Cell Line | Mouse Strain | Dose (mg/kg) | Administration Route | Frequency | Reference |
| Multiple Myeloma | LAGκ-1A | SCID | 10 and 30 | Oral | Not Specified | [2][3] |
-
Efficacy : At 30 mg/kg, significant reductions in tumor volume were observed on days 28, 35, 42, 49, 56, and 63. The 10 mg/kg dose showed anti-tumor effects on days 56 and 63.[2][3]
Table 2: Dosing in Acute Myeloid Leukemia (AML) Xenograft Models
| Xenograft Model | Cell Line(s) | Mouse Strain | Dose (mg/kg) | Administration Route | Frequency | Reference |
| AML | MOLM-16, MV-4-11, Molm-13 | SCID | 3, 10, 30 | Oral | Twice Daily | [4] |
-
Efficacy : INCB052793 administration significantly inhibited tumor growth in a dose-dependent manner in MOLM-16 xenografts and was highly effective in inhibiting tumor growth in MV-4-11 and Molm-13 models.[4]
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Multiple Myeloma Xenograft Model (LAGκ-1A)
This protocol outlines the procedure for establishing a subcutaneous xenograft model using the LAGκ-1A multiple myeloma cell line.
Materials:
-
LAGκ-1A multiple myeloma cells
-
Severe Combined Immunodeficient (SCID) mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take-rate)
-
Surgical instruments (forceps, scissors)
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture LAGκ-1A cells in appropriate media and conditions as recommended by the supplier.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel (if used) at a concentration of 1 x 10^7 cells/100 µL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the SCID mouse using an approved institutional protocol.
-
Shave the hair on the right flank of the mouse and sterilize the area with an alcohol wipe.
-
Using a 26-gauge needle, subcutaneously inject 100 µL of the cell suspension into the prepared flank.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Monitor the mice twice weekly for tumor formation.
-
Once tumors are palpable, measure the length and width of the tumor using calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .
-
Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Protocol 2: Administration of INCB052793 by Oral Gavage
This protocol describes the preparation and administration of INCB052793 to tumor-bearing mice.
Materials:
-
INCB052793 powder
-
Vehicle for suspension (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Balance, weigh boats, and spatulas
-
Mortar and pestle or homogenizer
-
Graduated cylinders and conical tubes
-
Oral gavage needles (18-20 gauge, with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of INCB052793 based on the mean body weight of the mice in each group and the desired dose (e.g., 10 or 30 mg/kg).
-
Weigh the appropriate amount of INCB052793 powder.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Levigate the INCB052793 powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve a homogenous suspension at the desired final concentration.
-
-
Oral Administration:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. A common dosing volume is 10 mL/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Once the needle is properly positioned, slowly administer the calculated volume of the INCB052793 suspension.
-
Carefully withdraw the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress immediately after dosing.
-
-
Treatment Schedule:
-
Administer INCB052793 or the vehicle control according to the predetermined schedule (e.g., once daily or twice daily) for the duration of the study.
-
Continue to monitor tumor volume and the general health of the mice (body weight, behavior, and physical appearance) throughout the treatment period.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical xenograft study evaluating the efficacy of INCB052793.
References
- 1. Facebook [cancer.gov]
- 2. The anti-myeloma effects of the selective JAK1 inhibitor (INCB052793) alone and in combination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. INCB052793, a selective JAK1 inhibitor, alone and in combination in vitro and in vivo in patients with multiple myeloma [multiplemyelomahub.com]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: In Vitro Combination of A2793 and Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer therapy, combination strategies that target multiple, distinct cellular pathways are paramount to enhancing therapeutic efficacy and overcoming drug resistance. This document outlines the in vitro application of A2793, a potassium channel inhibitor, in combination with proteasome inhibitors. This compound is an inhibitor of the TWIK-related spinal cord potassium channel (TRESK, K2P18.1) and the TWIK-related acid-sensitive potassium channel 1 (TASK-1, KCNK3)[1]. Proteasome inhibitors, a class of drugs that block the action of proteasomes, are established anti-cancer agents[2].
The rationale for this combination lies in the potential for synergistic or additive effects by co-targeting two critical cellular processes: ion homeostasis and protein degradation. Potassium channels play a significant role in regulating cell proliferation, apoptosis, and cell cycle progression in cancer cells[3][4][5]. Dysregulation of these channels is implicated in tumorigenesis[3]. Proteasome inhibitors induce cancer cell death by disrupting protein homeostasis, leading to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis[6]. By simultaneously disrupting potassium channel function with this compound and inducing proteotoxic stress with a proteasome inhibitor, it is hypothesized that cancer cell death can be augmented.
Signaling Pathways
The combination of this compound and a proteasome inhibitor is postulated to converge on key apoptosis and cell cycle regulation pathways.
Caption: Postulated signaling pathways of this compound and proteasome inhibitors.
Experimental Workflow
A typical in vitro study to evaluate the combination of this compound and a proteasome inhibitor involves a sequential process of determining individual drug potencies, assessing the combination effect, and elucidating the underlying mechanism of action.
Caption: General experimental workflow for in vitro combination studies.
Data Presentation: Illustrative Quantitative Data
The following tables are templates for presenting quantitative data from the proposed experiments. Actual values should be determined empirically.
Table 1: Single Agent IC50 Values
| Compound | Cell Line | Incubation Time (hr) | IC50 (µM) |
| This compound | [e.g., HCT116] | 48 | [User-determined] |
| Proteasome Inhibitor (e.g., Bortezomib) | [e.g., HCT116] | 48 | [User-determined] |
| This compound | [e.g., MCF-7] | 48 | [User-determined] |
| Proteasome Inhibitor (e.g., Bortezomib) | [e.g., MCF-7] | 48 | [User-determined] |
Table 2: Combination Index (CI) Values for this compound and Proteasome Inhibitor Combination
| Cell Line | Combination Ratio (this compound:PI) | Fa (Fraction Affected) | Combination Index (CI) | Interpretation |
| [e.g., HCT116] | [e.g., 1:1 based on IC50] | 0.50 | [User-determined] | CI < 1: Synergy |
| [e.g., HCT116] | [e.g., 1:1 based on IC50] | 0.75 | [User-determined] | CI = 1: Additive |
| [e.g., HCT116] | [e.g., 1:1 based on IC50] | 0.90 | [User-determined] | CI > 1: Antagonism |
| [e.g., MCF-7] | [e.g., 1:1 based on IC50] | 0.50 | [User-determined] | |
| [e.g., MCF-7] | [e.g., 1:1 based on IC50] | 0.75 | [User-determined] | |
| [e.g., MCF-7] | [e.g., 1:1 based on IC50] | 0.90 | [User-determined] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol determines the concentration of this compound and the proteasome inhibitor that inhibits cell viability by 50%.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)[1]
-
Proteasome inhibitor (e.g., Bortezomib, Carfilzomib; stock solution in DMSO)[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and the proteasome inhibitor in complete medium from their respective stock solutions.
-
Cell Treatment: Replace the medium with 100 µL of medium containing various concentrations of either this compound or the proteasome inhibitor. Include a vehicle control (DMSO-treated) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Drug Combination and Synergy Analysis
This protocol assesses the synergistic, additive, or antagonistic effect of combining this compound and a proteasome inhibitor using the Combination Index (CI) method based on the Chou-Talalay principle[9][10][11].
Materials:
-
Same as Protocol 1
-
CompuSyn software or other synergy analysis software[10]
Procedure:
-
Experimental Design: Based on the IC50 values obtained in Protocol 1, design a combination experiment. A common approach is the fixed-ratio method, where the drugs are combined at a constant ratio of their IC50s (e.g., 1:1, 1:2, 2:1)[11]. Alternatively, a checkerboard (matrix) design with various concentrations of both drugs can be used.
-
Cell Seeding and Treatment: Seed cells as in Protocol 1. Treat cells with this compound alone, the proteasome inhibitor alone, and the combination at the predetermined ratios and concentrations.
-
MTT Assay: Perform the MTT assay as described in Protocol 1 after the desired incubation period.
-
Data Analysis:
-
Enter the dose-response data for the single agents and the combination into a synergy analysis software like CompuSyn.
-
The software will calculate the Combination Index (CI) at different effect levels (Fraction affected, Fa).
-
Interpretation of CI values: [9]
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Generate an isobologram for a visual representation of the drug interaction[7].
-
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis following treatment with this compound, the proteasome inhibitor, and their combination.
Materials:
-
Cells treated as in Protocol 2 (at synergistic concentrations)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark[12].
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 4: Western Blot Analysis
This protocol examines the effect of the drug combination on the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cells treated as in Protocol 2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, p21, Cyclin D1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay[13].
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane[14][15].
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature[13].
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Conclusion
The combination of this compound and proteasome inhibitors represents a novel and rational approach to cancer therapy. The provided protocols offer a comprehensive framework for the in vitro evaluation of this combination, from initial screening for synergy to mechanistic elucidation. The successful application of these methods will provide valuable insights into the therapeutic potential of co-targeting potassium channels and the proteasome system in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium Channels as a Target for Cancer Therapy: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting potassium channels in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. punnettsquare.org [punnettsquare.org]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 14. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Establishing a Dose-Response Curve for the JAK1 Inhibitor INCB052793 in RPMI-8226 Multiple Myeloma Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for determining the dose-response relationship of INCB052793, a selective Janus kinase 1 (JAK1) inhibitor, in the human multiple myeloma cell line RPMI-8226. The protocol details the necessary steps for cell culture, preparation of the compound, execution of a cell viability assay, and subsequent data analysis to establish an IC50 value. Accompanying diagrams illustrate the key signaling pathways and experimental workflows.
Introduction
INCB052793 is an orally bioavailable and selective inhibitor of Janus-associated kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical mediator of cytokine activity and is frequently dysregulated in various malignancies, including multiple myeloma.[1] Constitutive activation of this pathway, often driven by cytokines like IL-6, plays a key role in the growth and drug resistance of multiple myeloma cells.[2] By inhibiting JAK1, INCB052793 can interfere with these pro-survival signals, leading to an inhibition of cellular proliferation.[1]
The RPMI-8226 cell line, established from the peripheral blood of a patient with multiple myeloma, is a widely used in vitro model for studying the pathobiology of this disease and for evaluating novel therapeutic agents.[3] Establishing a dose-response curve for INCB052793 in these cells is a fundamental step in its preclinical evaluation, providing a quantitative measure of its potency (IC50) and informing the design of further mechanistic and combination studies. This protocol outlines a standardized procedure to achieve this, ensuring reproducibility and accuracy.
Signaling Pathway of INCB052793
INCB052793 targets the JAK1 enzyme within the JAK-STAT signaling cascade. The binding of cytokines (e.g., IL-6) to their receptors on the cell surface activates associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, survival, and differentiation. INCB052793 selectively inhibits the kinase activity of JAK1, thereby blocking this signaling cascade.
Experimental Protocols
Cell Culture and Maintenance of RPMI-8226 Cells
The RPMI-8226 cell line grows in suspension.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Maintain the cell density between 5 x 10^5 and 2 x 10^6 viable cells/mL. Passage the cells every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh, pre-warmed medium at a seeding density of approximately 5 x 10^5 cells/mL.[3]
Preparation of INCB052793 Stock and Working Solutions
-
Stock Solution: Prepare a high-concentration stock solution of INCB052793 (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of INCB052793 from the stock solution in complete culture medium. A suggested starting concentration range, based on published data for similar cell lines, is from 1 nM to 10 µM.[4] A broader initial range (e.g., 0.01 µM to 100 µM) can be used to identify the active concentration range. It is crucial to maintain a final DMSO concentration below 0.1% in all wells to avoid solvent-induced cytotoxicity.
Dose-Response Experimental Workflow
The following workflow outlines the key steps for setting up the dose-response experiment.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Prepare a single-cell suspension of RPMI-8226 cells and determine the cell density and viability using a hemocytometer and trypan blue exclusion. Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000 to 15,000 cells per well) in a volume of 100 µL of complete culture medium. Include wells with medium only to serve as a blank control.
-
Drug Treatment: Add 100 µL of the prepared INCB052793 working solutions to the respective wells. Include a vehicle control group treated with the same concentration of DMSO as the highest INCB052793 concentration.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.
-
Solubilization: For suspension cells, it is often recommended to first centrifuge the plate (e.g., 500 x g for 5 minutes) and carefully remove the medium before adding the solubilization solution to avoid aspirating the formazan crystals. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well.
-
Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis
Raw Data Table
| INCB052793 Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) |
| 0 (Vehicle Control) | Value | Value | Value |
| 0.01 | Value | Value | Value |
| 0.1 | Value | Value | Value |
| 1 | Value | Value | Value |
| 10 | Value | Value | Value |
| 100 | Value | Value | Value |
| Blank (Medium Only) | Value | Value | Value |
Processed Data Table
| INCB052793 Conc. (µM) | Average Absorbance | Corrected Absorbance | % Cell Viability |
| 0 (Vehicle Control) | Value | Value | 100 |
| 0.01 | Value | Value | Value |
| 0.1 | Value | Value | Value |
| 1 | Value | Value | Value |
| 10 | Value | Value | Value |
| 100 | Value | Value | Value |
Data Analysis Workflow
The following diagram illustrates the logical steps for analyzing the experimental data.
-
Blank Subtraction: Calculate the average absorbance of the blank (medium only) wells and subtract this value from all other absorbance readings.
-
Normalization: Calculate the percentage of cell viability for each concentration by dividing the corrected absorbance of the treated wells by the average corrected absorbance of the vehicle control wells and multiplying by 100.
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the INCB052793 concentration.
-
IC50 Determination: Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value, which is the concentration of INCB052793 that inhibits 50% of cell viability.
Conclusion
This protocol provides a detailed and structured approach for establishing a dose-response curve for the JAK1 inhibitor INCB052793 in RPMI-8226 multiple myeloma cells. By following these standardized procedures, researchers can obtain reliable and reproducible data on the in vitro potency of this compound, which is essential for its continued preclinical and clinical development as a potential therapeutic agent for multiple myeloma.
References
- 1. The anti-myeloma effects of the selective JAK1 inhibitor (INCB052793) alone and in combination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INCB052793, a selective JAK1 inhibitor, alone and in combination in vitro and in vivo in patients with multiple myeloma [multiplemyelomahub.com]
- 3. RPMI 8226 Cells [cytion.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for A2793 In Vivo Tumor Growth Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The A2793 cell line, derived from human ovarian carcinoma, is a valuable tool in oncology research for studying tumor biology and evaluating the efficacy of novel anti-cancer agents. In vivo tumor growth inhibition studies using this compound xenografts in immunodeficient mice are critical for preclinical assessment of therapeutic candidates. These studies provide essential data on a compound's ability to suppress tumor progression in a living organism, offering insights into its potential clinical utility.
These application notes provide a comprehensive guide to designing and executing in vivo tumor growth inhibition studies using the this compound cell line. The protocols outlined below are based on established methodologies for xenograft models and can be adapted for the specific needs of a particular study.
Key Signaling Pathways in this compound Ovarian Cancer
Understanding the molecular drivers of this compound tumor growth is crucial for designing targeted therapeutic strategies. Ovarian cancers frequently exhibit dysregulation of key signaling pathways that control cell proliferation, survival, and apoptosis. Two of the most prominent pathways implicated in ovarian cancer, and therefore relevant to this compound, are the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[1][3][4][5][6] In many ovarian cancers, this pathway is constitutively active due to mutations in key components or upstream signaling molecules.[1] Activation of this pathway leads to increased protein synthesis, cell proliferation, and inhibition of apoptosis, all of which contribute to tumor growth.
MAPK/ERK Pathway
The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8][9][10][11] Constitutive activation of this pathway, often through mutations in Ras or Raf proteins, is a common feature of ovarian cancers.[2] This leads to uncontrolled cell division and tumor progression.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Targeting Signaling Pathways in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. apexbt.com [apexbt.com]
- 11. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following A2793 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2793 is a novel investigational compound that has demonstrated potent anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that this compound induces programmed cell death, or apoptosis. Flow cytometry is a powerful and quantitative method to analyze apoptosis in cell populations. This document provides detailed protocols for assessing apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometric analysis.
Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[1][2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[1][2][3] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[1][4] Therefore, simultaneous staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[3]
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cancer cells and treating them with the hypothetical compound this compound. Specific cell lines may require optimized conditions.
Materials:
-
Cancer cell line of interest (e.g., HeLa, Jurkat, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.[4] For example, seed 1 x 10^6 cells in a T25 flask.[4]
-
Cell Adherence (for adherent cells): Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare the desired concentrations of this compound in a complete culture medium. Remove the existing medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the cells with this compound for the desired time points (e.g., 24, 48, 72 hours).
Flow Cytometry Analysis of Apoptosis using Annexin V and PI Staining
This protocol describes the staining procedure for identifying apoptotic cells following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Cold PBS
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA, and then neutralize the trypsin with a complete culture medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Cell Washing: Centrifuge the cell suspension at approximately 300-400 x g for 5 minutes.[5] Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to the tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls for setting compensation and gates, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Percentage of Apoptotic Cells after this compound Treatment in [Cell Line Name] Cells
| Treatment Group | Concentration (µM) | Time (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 24 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 24 | 85.6 ± 3.4 | 10.1 ± 1.2 | 4.3 ± 0.8 |
| This compound | 5 | 24 | 60.3 ± 4.5 | 25.4 ± 2.3 | 14.3 ± 1.9 |
| This compound | 10 | 24 | 40.1 ± 3.8 | 45.2 ± 3.1 | 14.7 ± 2.2 |
| Vehicle Control | 0 | 48 | 94.8 ± 1.9 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| This compound | 1 | 48 | 70.2 ± 4.1 | 18.5 ± 2.0 | 11.3 ± 1.5 |
| This compound | 5 | 48 | 35.7 ± 5.2 | 40.1 ± 3.7 | 24.2 ± 2.8 |
| This compound | 10 | 48 | 15.4 ± 2.9 | 55.8 ± 4.5 | 28.8 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments. This is hypothetical data for illustrative purposes.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing apoptosis after this compound treatment.
This compound-Induced Apoptosis Signaling Pathway (Hypothetical)
The precise signaling pathway activated by this compound is under investigation. However, many anti-cancer agents induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[6][7][8] Both pathways converge on the activation of executioner caspases, which are responsible for the cleavage of cellular substrates, leading to the characteristic features of apoptosis.[6][8]
Caption: Hypothetical signaling pathways for this compound-induced apoptosis.
References
- 1. Evaluation of apoptosis in four human tumour cell lines with differing sensitivities to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Morphological Assessment of Apoptosis Induced by Antiproliferative Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel resveratrol analogue HS-1793 induces apoptosis via the mitochondrial pathway in murine breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Norcantharidin-induced apoptosis in oral cancer cells is associated with an increase of proapoptotic to antiapoptotic protein ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A2793: A Dual TRESK/TASK-1 Potassium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2793, chemically known as Ethyl [(5-Chloroquinolin-8-yl)oxy]acetate, is a potent dual inhibitor of the two-pore domain potassium (K2P) channels, TRESK (TWIK-related spinal cord potassium channel) and TASK-1 (TWIK-related acid-sensitive K+ channel 1).[1] These channels are crucial in regulating the resting membrane potential and neuronal excitability. The inhibitory action of this compound makes it a valuable tool for research in areas such as pain, migraine, and anesthesia. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and outlines protocols for its dissolution and handling in common laboratory settings.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (at max solubility) | Source |
| DMSO | 53 mg/mL | ~199.5 mM | Selleck Chemicals[2] |
| DMSO | 100 mg/mL | ~376.4 mM | MOLNOVA[3] |
| Water | Data not available | Data not available | |
| Ethanol | Data not available | Data not available | |
| PBS (pH 7.4) | Data not available | Data not available |
Note: The molecular weight of this compound is 265.7 g/mol . The reported solubility in DMSO can vary, potentially due to factors such as the purity of the compound and the hydration state of the DMSO.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/Low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Determine the required mass of this compound:
-
For 1 mL of a 100 mM stock solution, the required mass is calculated as follows: Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 265.7 g/mol * (1000 mg / 1 g) = 26.57 mg
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 26.57 mg of this compound powder into the tared tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved.
-
-
Sonication (if necessary):
-
If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic bath for 5-10 minutes. This can aid in the dissolution of less soluble compounds.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Procedure for Determining Solubility and Preparing Solutions in Aqueous Solvents (Water, Ethanol, PBS)
As specific solubility data for this compound in aqueous solvents is not available, the following general protocol can be used to estimate its solubility and prepare solutions.
Materials:
-
This compound powder
-
Solvent of interest (e.g., sterile deionized water, absolute ethanol, PBS pH 7.4)
-
A series of sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a series of this compound samples:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
-
Incremental Solvent Addition:
-
To the first tube, add a small, measured volume of the solvent (e.g., 10 µL).
-
Vortex the tube vigorously for 2-3 minutes.
-
Visually inspect for complete dissolution.
-
-
Observation and Iteration:
-
If the compound dissolves completely, it is soluble at that concentration (e.g., 1 mg in 10 µL = 100 mg/mL).
-
If the compound does not dissolve, add another small, measured volume of the solvent (e.g., another 10 µL) to the same tube and repeat the vortexing and observation steps.
-
Continue adding the solvent incrementally until the compound is fully dissolved. The concentration at which it dissolves is the approximate solubility.
-
-
Confirmation of Saturation:
-
To confirm that a solution is saturated, centrifuge the tube at a high speed (e.g., >10,000 x g) for 5-10 minutes. If a pellet is observed, the solution is saturated, and the supernatant can be carefully collected as a saturated solution.
-
-
Preparing Working Solutions:
-
Once the approximate solubility is determined, working solutions of lower concentrations can be prepared by diluting a freshly prepared saturated solution or by dissolving a known mass of this compound in the required volume of solvent, ensuring it is below the determined solubility limit.
-
Important Considerations:
-
For biological experiments, it is crucial to determine the tolerance of the cellular or animal model to the solvent (e.g., DMSO). Prepare a vehicle control with the same concentration of the solvent used to dissolve this compound.
-
When diluting a DMSO stock solution into an aqueous buffer for biological assays, be mindful of the potential for the compound to precipitate out of solution. It is advisable to add the DMSO stock to the aqueous buffer with vigorous mixing.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound as an inhibitor of the TRESK and TASK-1 potassium channels.
Caption: Mechanism of this compound inhibition of TRESK and TASK-1 channels.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing a stock solution of a research compound.
Caption: General workflow for preparing a chemical stock solution.
References
Best Practices for Handling and Storing the A2793 Compound: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and experimental use of the A2793 compound. This compound is a dual inhibitor of the two-pore domain potassium (K2P) channels TRESK (K2P18.1) and TASK-1 (K2P3.1), making it a valuable tool for research in areas such as neuroscience and cardiology. Adherence to these guidelines is crucial for ensuring experimental reproducibility, maintaining compound integrity, and ensuring laboratory safety.
Compound Information and Properties
This compound, with the chemical name Ethyl [(5-chloroquinolin-8-yl)oxy]acetate, is a potent inhibitor of TRESK and TASK-1 channels.[1] It exhibits an IC50 of 6.8 μM for mouse TRESK channels.[1] Understanding its physicochemical properties is essential for its proper handling and use in experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Ethyl [(5-chloroquinolin-8-yl)oxy]acetate | [1] |
| Molecular Formula | C₁₃H₁₂ClNO₃ | [2] |
| Molecular Weight | 265.7 g/mol | [2] |
| CAS Number | 88349-90-0 | [1][2] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and to ensure the safety of laboratory personnel. As a chlorinated quinoline (B57606) derivative, it should be handled with care.[3]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the this compound compound in solid or solution form.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.
-
Spill Management: In case of a spill, isolate the area and prevent the spread of the material. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.[3]
Storage Conditions
To ensure the long-term stability of this compound, it is imperative to store it under the correct conditions.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container in a dry environment. | [1] |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| Stock Solution (-80°C) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Preparation of Stock Solutions
The solubility of this compound is a key consideration when preparing stock solutions for experimental use. It is important to use anhydrous solvents to prevent precipitation and degradation of the compound.
Table 3: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 53 mg/mL (≥ 199.48 mM) | Use fresh, anhydrous DMSO as it is hygroscopic and can absorb water, which reduces solubility. | [1] |
| Ethanol | Slightly soluble (0.1-1 mg/ml) | [2] | |
| Water | Insoluble | [1] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.657 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-resistant tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Experimental Protocols
The following are example protocols for in vitro and in vivo studies using this compound. These should be adapted based on the specific experimental requirements.
In Vitro Cell-Based Assay: Inhibition of T-cell Proliferation
This protocol describes how to assess the effect of this compound on the proliferation of T-lymphocytes, as TASK-1 channels are known to be involved in T-cell effector functions.[4]
Materials:
-
CD4+ T-lymphocytes
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
This compound stock solution (10 mM in DMSO)
-
Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., MTT, WST-1)
-
T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies)
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate CD4+ T-lymphocytes from your source of choice and resuspend them in complete RPMI-1640 medium.
-
Cell Staining (Optional, for CFSE): If using a proliferation dye like CFSE, label the cells according to the manufacturer's protocol.
-
Cell Seeding: Seed the T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤0.5%).
-
T-cell Activation: Add T-cell activation reagents to the wells to stimulate proliferation.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Assessment:
-
CFSE: Harvest the cells and analyze the dilution of the CFSE dye by flow cytometry.
-
MTT/WST-1: Add the assay reagent to the wells and measure the absorbance according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value of this compound.
In Vivo Study: Mouse Model of Neuropathic Pain
Given the expression of TRESK channels in sensory neurons, this compound can be evaluated for its analgesic effects in a mouse model of neuropathic pain. The following is a general guideline.
Materials:
-
Mouse model of neuropathic pain (e.g., Chronic Constriction Injury model)
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 10% Tween 80)
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia)
Procedure:
-
Animal Model: Induce neuropathic pain in the mice according to the established surgical protocol.
-
Compound Preparation: Prepare the dosing solution of this compound in the vehicle. The final concentration will depend on the desired dose (e.g., 1-10 mg/kg).
-
Drug Administration: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Behavioral Testing: At various time points after drug administration, assess the pain response of the mice using behavioral tests such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.
-
Data Analysis: Compare the pain thresholds of the this compound-treated group to the vehicle-treated group to determine the analgesic efficacy of the compound.
Signaling Pathways and Visualization
This compound inhibits TRESK and TASK-1 channels, which are regulated by distinct signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
TRESK Signaling Pathway
TRESK channel activity is primarily regulated by intracellular calcium levels through the phosphatase calcineurin.[5] Increased intracellular calcium activates calcineurin, which dephosphorylates TRESK, leading to channel activation.[5] Protein kinase C (PKC) has also been shown to modulate TRESK activity.[5]
Caption: TRESK channel activation pathway.
TASK-1 Signaling Pathway
TASK-1 channels are regulated by various G-protein coupled receptors (GPCRs). Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which ultimately results in the inhibition of TASK-1 channels. The RhoA/Rho-kinase pathway has also been implicated in the inhibition of TASK-1.[6]
Caption: TASK-1 channel inhibition pathways.
Disposal
Unused this compound compound and any contaminated materials should be disposed of as hazardous chemical waste.[3] Follow your institution's and local regulations for the disposal of halogenated organic compounds. Do not discard down the drain or in regular waste streams.[3]
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of TRESK and TASK-1 potassium channels. Proper handling, storage, and the use of well-defined experimental protocols are essential for obtaining reliable and reproducible results while maintaining a safe laboratory environment. The information and protocols provided in this document serve as a comprehensive guide for researchers utilizing the this compound compound.
References
- 1. TRESK background K(+) channel is inhibited by phosphorylation via two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Background K+ Channel TRESK in Sensory Physiology and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The two-pore domain K+ channel, TRESK, is activated by the cytoplasmic calcium signal through calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
Application Note: Immunohistochemistry Protocol for Detecting pSTAT3 (Tyr705) in A2793-Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, and angiogenesis.[1][2] Its activation is mediated through phosphorylation at the Tyrosine 705 (Tyr705) residue, leading to the formation of phosphorylated STAT3 (pSTAT3). Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, including ovarian cancer, where it promotes tumor progression and chemoresistance.[3][4] The A2793 cell line is a model for human ovarian cancer.
Detecting pSTAT3 (Tyr705) is a key method for assessing the activation state of the STAT3 pathway. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of pSTAT3 within the cellular and tissue context of formalin-fixed, paraffin-embedded (FFPE) samples. This application note provides a detailed protocol for the chromogenic detection of pSTAT3 (Tyr705) in FFPE tissues, particularly for evaluating the efficacy of therapeutic agents, such as STAT3 inhibitors, in this compound xenograft models.
STAT3 Signaling Pathway and Inhibition
The canonical STAT3 signaling pathway is typically initiated by cytokines (e.g., IL-6) or growth factors binding to cell surface receptors. This triggers the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 at Tyr705. The resulting pSTAT3 monomers dimerize, translocate to the nucleus, and bind to DNA to regulate the transcription of target genes involved in oncogenesis.[5][6] Therapeutic intervention often targets the inhibition of this phosphorylation step.
Experimental Protocol: pSTAT3 (Tyr705) IHC
This protocol is optimized for FFPE tissue sections, such as those from this compound tumor xenografts.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute (e.g., Histoclear)
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water (diH₂O)
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0)[7][8]
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBS-T)
-
Endogenous Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol (B129727) or PBS[9][10]
-
Blocking Buffer: 5-10% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-Phospho-STAT3 (Tyr705) monoclonal antibody[11]
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Detection System: DAB (3,3'-Diaminobenzidine) Chromogen Kit[12][13]
-
Counterstain: Harris' Hematoxylin
-
Bluing Reagent (e.g., Scott's Tap Water Substitute)
-
Mounting Medium (permanent, xylene-based)
-
Humidified chamber, Coplin jars, light microscope
Procedure
-
Deparaffinization and Rehydration a. Immerse slides in two changes of xylene for 10 minutes each. b. Immerse slides in two changes of 100% ethanol for 5 minutes each. c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 70% ethanol for 3 minutes. e. Rinse slides thoroughly in diH₂O for 5 minutes.[14]
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER) a. Preheat Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0 for pSTAT3) to 95-100°C in a pressure cooker or water bath.[7][15] b. Immerse slides in the preheated buffer and incubate for 20-30 minutes.[16] c. Allow slides to cool in the buffer at room temperature for at least 20 minutes. d. Rinse slides in diH₂O and then in Wash Buffer (PBS-T).
-
Immunostaining a. Endogenous Peroxidase Block: Immerse slides in 3% H₂O₂ for 15 minutes at room temperature to quench endogenous peroxidase activity.[10] b. Rinse slides 3 times in Wash Buffer for 5 minutes each. c. Blocking: Apply Blocking Buffer (5-10% Normal Goat Serum) to cover the tissue section. Incubate for 1 hour at room temperature in a humidified chamber. d. Primary Antibody Incubation: Drain blocking buffer (do not rinse). Apply the primary anti-pSTAT3 (Tyr705) antibody, diluted according to manufacturer's recommendations (a starting point is 1:100 to 1:400), to each section.[11][17][18] e. Incubate overnight at 4°C in a humidified chamber.[19] f. Rinse slides 3 times in Wash Buffer for 5 minutes each. g. Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody, diluted as recommended by the manufacturer. Incubate for 1 hour at room temperature in a humidified chamber. h. Rinse slides 3 times in Wash Buffer for 5 minutes each.
-
Detection and Visualization a. Chromogen Development: Prepare the DAB solution according to the kit manufacturer's instructions immediately before use. Apply DAB solution to the tissue sections.[12][20] b. Monitor color development under a microscope (typically 2-10 minutes). A brown precipitate will form at the antigen sites. c. Stop the reaction by immersing the slides in diH₂O. d. Counterstaining: Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei blue. e. Rinse slides in running tap water until the water runs clear. f. Bluing: Dip slides briefly in a bluing reagent or running tap water to turn the nuclei a crisp blue. g. Rinse in diH₂O.
-
Dehydration and Mounting a. Dehydrate the sections by immersing slides sequentially in 70% ethanol, 95% ethanol, and two changes of 100% ethanol for 3 minutes each.[9] b. Clear the slides in two changes of xylene for 5 minutes each. c. Apply a drop of permanent mounting medium to the tissue section and place a coverslip, avoiding air bubbles. d. Allow the slides to dry before microscopic examination.
IHC Experimental Workflow
Data Presentation and Troubleshooting
Table 1: Key Protocol Parameters
| Step | Reagent | Concentration / Dilution | Incubation Time | Temperature |
| Deparaffinization | Xylene | 100% | 2 x 10 min | Room Temp |
| Rehydration | Ethanol Series | 100%, 95%, 70% | 3-5 min each | Room Temp |
| Antigen Retrieval | Tris-EDTA Buffer | pH 9.0 | 20-30 min | 95-100°C |
| Peroxidase Block | Hydrogen Peroxide | 3% | 15 min | Room Temp |
| Blocking | Normal Goat Serum | 5-10% in PBS | 1 hour | Room Temp |
| Primary Antibody | Anti-pSTAT3 (Tyr705) | 1:100 - 1:400 | Overnight | 4°C |
| Secondary Antibody | HRP Goat anti-Rabbit | Manufacturer's Spec | 1 hour | Room Temp |
| Detection | DAB Chromogen | Per Kit Instructions | 2-10 min | Room Temp |
| Counterstain | Hematoxylin | Ready-to-use | 1-2 min | Room Temp |
Table 2: Common IHC Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Staining | Improper antigen retrieval. | Optimize HIER time and buffer pH (try Citrate pH 6.0 vs. Tris-EDTA pH 9.0).[15] |
| Primary antibody concentration too low. | Perform a titration of the primary antibody to find the optimal dilution. | |
| Tissue sections dried out during staining. | Ensure slides remain in a humidified chamber and are never allowed to dry.[14] | |
| High Background | Endogenous peroxidase activity not quenched. | Increase H₂O₂ incubation time to 20 minutes. |
| Insufficient blocking or washing. | Increase blocking time to 90 minutes; ensure thorough washing between steps. | |
| Primary/secondary antibody too concentrated. | Dilute antibodies further. Run a secondary-only control to check for non-specific binding. | |
| Non-specific Staining | Cross-linking from over-fixation. | Ensure fixation time is controlled (ideally 24-48 hours).[10] Use a more robust antigen retrieval method. |
| DAB reaction developed for too long. | Monitor DAB development closely under a microscope and stop the reaction promptly.[20] |
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-omics profiling reveals key signaling pathways in ovarian cancer controlled by STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-omics profiling reveals key signaling pathways in ovarian cancer controlled by STAT3 [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TH [thermofisher.com]
- 10. stagebio.com [stagebio.com]
- 11. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. Protocol for DAB Peroxidase Substrate Solution (Brown) - IHC WORLD [ihcworld.com]
- 13. longislandab.com [longislandab.com]
- 14. m.youtube.com [m.youtube.com]
- 15. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 16. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospho-STAT3 (Tyr705) Antibody | Affinity Biosciences [affbiotech.com]
- 18. Phospho-STAT3 (Tyr705) Polyclonal Antibody (BS-1658R) [thermofisher.com]
- 19. Chromogenic Immunohistochemistry IHC Staining of Frozen Tissue Protocol | Bio-Techne [bio-techne.com]
- 20. alzforum.org [alzforum.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting INCB052793 Insolubility in Aqueous Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the selective JAK1 inhibitor, INCB052793, in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.
Disclaimer: The chemical structure of INCB052793 is not publicly available. Therefore, the recommendations provided below are based on general principles for formulating poorly soluble kinase inhibitors and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving INCB052793 for my in vitro experiments. What is the recommended starting solvent?
A1: For many poorly water-soluble inhibitors, the initial solvent of choice for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous, high-purity DMSO to avoid precipitation issues that can be caused by absorbed water.
Q2: My INCB052793 precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your final working solution.
-
Use a pre-warmed medium: Gently warming your aqueous medium to 37°C before adding the compound stock can sometimes help maintain solubility.
-
Increase the volume of the aqueous medium: Adding the DMSO stock to a larger volume of the aqueous solution while vortexing can facilitate better dispersion and reduce localized high concentrations that lead to precipitation.
-
Explore co-solvents: If DMSO alone is problematic, a mixture of solvents might be necessary. See the detailed protocols below for more information on co-solvent systems.
Q3: Are there alternative solvents to DMSO that I can try?
A3: While DMSO is the most common initial solvent, other organic solvents like ethanol (B145695) or N,N-dimethylformamide (DMF) can also be tested for creating stock solutions. However, the compatibility of these solvents with your specific assay and their potential for cellular toxicity must be considered.
Q4: Can I use techniques like sonication or heating to improve the solubility of INCB052793?
A4: Yes, both sonication and gentle heating can be effective in dissolving stubborn compounds. A brief period in an ultrasonic water bath or warming the solution to 37-40°C can aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to compound degradation. Always visually inspect the solution after these treatments to ensure no particulate matter remains.
Q5: What are more advanced formulation strategies if simple solvent systems fail?
A5: For challenging compounds, more advanced formulation techniques may be necessary, especially for in vivo studies. These can include:
-
Co-solvent systems: Using a combination of solvents to improve solubility. A common example is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Lipid-based formulations: Encapsulating the compound in lipid-based carriers like self-emulsifying drug delivery systems (SEDDS).
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.
Troubleshooting Guides
Guide 1: Preparing a Stock Solution of INCB052793
This guide provides a step-by-step protocol for preparing a stock solution of INCB052793, a crucial first step in most experimental workflows.
Objective: To prepare a clear, high-concentration stock solution of INCB052793.
Materials:
-
INCB052793 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Heating block or water bath (optional)
Protocol:
-
Calculate the required amount: Determine the mass of INCB052793 needed to achieve the desired stock solution concentration and volume.
-
Weigh the compound: Carefully weigh the INCB052793 powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex: Vortex the solution vigorously for 1-2 minutes.
-
Inspect for dissolution: Visually check if the compound has completely dissolved. If not, proceed to the next steps.
-
Sonication (Optional): Place the tube in an ultrasonic water bath for 10-15 minutes.
-
Gentle Heating (Optional): If the compound is still not fully dissolved, warm the solution to 37-40°C for 10-15 minutes.
-
Final Inspection: Once the solution is clear with no visible particles, it is ready for use or storage.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
Guide 2: Addressing Precipitation Upon Dilution into Aqueous Media
This guide offers a systematic approach to troubleshooting the common problem of compound precipitation when diluting a DMSO stock solution into an aqueous environment.
Objective: To achieve a stable, precipitate-free working solution of INCB052793 in an aqueous medium.
Experimental Workflow for Solubility Troubleshooting
Caption: Experimental workflow for troubleshooting INCB052793 precipitation in aqueous media.
Quantitative Data Summary
Due to the lack of publicly available, specific solubility data for INCB052793, the following table provides typical formulation examples for poorly soluble kinase inhibitors, which can be used as a starting point for optimization.
| Formulation Component | Typical Concentration Range | Purpose | Notes |
| Solvent | |||
| DMSO | 0.1% - 5% | Primary solvent for stock solutions | Minimize final concentration to reduce toxicity. |
| Ethanol | 5% - 20% | Co-solvent | Can improve solubility but may have higher toxicity than DMSO. |
| Co-solvents/Excipients | |||
| PEG300 / PEG400 | 10% - 40% | Co-solvent, viscosity modifier | Commonly used in in vivo formulations. |
| Tween 80 / Tween 20 | 1% - 5% | Surfactant, emulsifier | Helps to prevent precipitation and improve stability. |
| Cremophor EL | 5% - 10% | Solubilizing agent | Can cause hypersensitivity reactions in in vivo studies. |
| Aqueous Vehicle | |||
| Saline (0.9% NaCl) | q.s. to 100% | Vehicle for injection | Standard isotonic vehicle. |
| Phosphate Buffered Saline (PBS) | q.s. to 100% | Buffered vehicle | Maintain physiological pH. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for In Vivo Studies
This protocol describes the preparation of a common co-solvent formulation suitable for administering poorly soluble compounds to animal models.
Materials:
-
INCB052793
-
DMSO (anhydrous)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Dissolve in DMSO: Dissolve the required amount of INCB052793 in DMSO to create a concentrated initial solution. For example, to make a final formulation with 10% DMSO, you would first dissolve the compound in this volume of DMSO.
-
Add PEG300: Add the required volume of PEG300 to the DMSO solution and vortex thoroughly until the mixture is homogeneous.
-
Add Tween 80: Add the required volume of Tween 80 and vortex again to ensure complete mixing.
-
Add Saline: Slowly add the sterile saline to the organic mixture while vortexing continuously to bring the formulation to the final desired volume.
-
Final Inspection: The final formulation should be a clear, homogenous solution. If any precipitation is observed, gentle warming and sonication may be attempted.
Example Formulation: A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Signaling Pathway and Troubleshooting Logic
JAK-STAT Signaling Pathway
INCB052793 is a selective inhibitor of Janus Kinase 1 (JAK1). The diagram below illustrates the canonical JAK-STAT signaling pathway, which is crucial for cellular responses to cytokines and growth factors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of INCB052793 on JAK1.
Troubleshooting Decision Tree for INCB052793 Insolubility
This decision tree provides a logical workflow for addressing solubility issues with INCB052793.
Caption: A decision tree for systematically troubleshooting INCB052793 insolubility issues.
Technical Support Center: Optimizing A2793 for In Vitro STAT3 Inhibition
Welcome to the technical support resource for A2793, a potent inhibitor of STAT3. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing in vitro experiments. Below you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Specifically, it is designed to interfere with the STAT3 signaling pathway. Upon activation by upstream kinases (like JAKs), STAT3 monomers are phosphorylated, form dimers, and translocate to the nucleus to regulate gene transcription.[1][2][3] this compound disrupts this cascade, leading to the downregulation of genes involved in cell proliferation, survival, and angiogenesis.[4][5]
Q2: What is the recommended starting concentration for this compound in cell culture?
For initial experiments, a dose-response study is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions.[6] A common starting point is to test a broad range of concentrations. Based on typical STAT3 inhibitors, a range from 1 µM to 50 µM is often effective.[7][8] Always include a vehicle control (e.g., DMSO) at the same concentration as used for the highest this compound dose.[9]
Q3: How stable is this compound in cell culture media?
This compound stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C to maintain stability.[10] It is advisable to avoid repeated freeze-thaw cycles.[6] When diluted in cell culture media, the stability can vary. For long-term experiments (over 24-48 hours), it is good practice to assess the compound's stability or replenish the media with fresh this compound.[11]
Q4: What are the known downstream target genes of STAT3 that I can measure to confirm this compound activity?
Inhibition of STAT3 activity by this compound should lead to a decrease in the expression of its target genes. Commonly assessed downstream targets include genes involved in:
-
Angiogenesis: VEGF[5]
-
Invasion/Metastasis: MMP-2, MMP-9[5] The expression of these genes can be measured by quantitative RT-PCR or Western blotting.
Troubleshooting Guide
Problem 1: No inhibition of STAT3 phosphorylation (p-STAT3) is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | The IC50 value can vary between cell lines. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to identify the effective concentration.[6] |
| Incorrect Treatment Duration | The effect of the inhibitor is time-dependent. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the optimal incubation time for observing STAT3 inhibition.[6][9] |
| Compound Instability | Ensure this compound stock solutions are fresh and have been stored correctly. Prepare fresh dilutions in media for each experiment.[6][10] |
| Low Basal STAT3 Activity | The cell line may have low endogenous levels of activated STAT3. Consider stimulating the cells with a known STAT3 activator, such as Interleukin-6 (IL-6) or Oncostatin M (OSM), to induce p-STAT3 levels before or during treatment.[7][14] |
| Poor Cell Permeability | While this compound is designed for cell permeability, this can vary. If other troubleshooting fails, consider evaluating cellular uptake of the compound if methods are available.[6] |
Problem 2: High cell toxicity or off-target effects are observed.
| Possible Cause | Suggested Solution |
| Concentration Too High | High concentrations of any compound can lead to non-specific effects and cytotoxicity.[9] Correlate your p-STAT3 inhibition data with cell viability data (e.g., from an MTT assay). Aim for a concentration that effectively inhibits STAT3 without causing excessive cell death.[6] |
| Solvent (Vehicle) Toxicity | The vehicle (e.g., DMSO) can be toxic at higher concentrations. Ensure the final DMSO concentration in your culture media is consistent across all wells and is typically below 0.5%. Always include a vehicle-only control.[9][10] |
| Off-Target Kinase Inhibition | This compound is designed for STAT3, but cross-reactivity with other signaling pathways can occur.[15][16] To confirm specificity, assess the phosphorylation status of other key signaling proteins (e.g., p-AKT, p-ERK) to ensure they are unaffected at the working concentration of this compound. |
Problem 3: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded in each well. Inconsistent density can affect cellular responses to treatment. |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique to ensure consistent dosing of this compound and other reagents. |
| Edge Effects in Plates | In 96-well plates, the outer wells are prone to evaporation. Avoid using the outermost wells for experimental samples or fill them with sterile PBS or media to mitigate this effect.[17] |
Quantitative Data & Experimental Protocols
Data Presentation
The following tables represent example data from typical experiments to determine the optimal concentration of this compound.
Table 1: Example Dose-Response of this compound on STAT3 Phosphorylation (Data obtained via Western Blot densitometry, 6-hour treatment)
| This compound Conc. (µM) | p-STAT3 Level (Normalized) | Cell Viability (%) |
| 0 (Vehicle) | 1.00 | 100 |
| 1 | 0.85 | 98 |
| 5 | 0.55 | 95 |
| 10 | 0.25 | 91 |
| 25 | 0.10 | 82 |
| 50 | 0.05 | 65 |
Table 2: Example Time-Course of this compound (10 µM) on p-STAT3 Levels (Data obtained via Western Blot densitometry)
| Treatment Time (hours) | p-STAT3 Level (Normalized) |
| 0 | 1.00 |
| 1 | 0.88 |
| 2 | 0.61 |
| 4 | 0.32 |
| 8 | 0.26 |
| 12 | 0.24 |
| 24 | 0.29 |
Experimental Protocols
Protocol 1: Western Blotting for p-STAT3 and Total STAT3
-
Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with various concentrations of this compound for the desired duration.
-
Stimulation (Optional): If required, stimulate cells with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes before harvesting to induce STAT3 phosphorylation.[7]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[7]
-
Sample Preparation & SDS-PAGE: Normalize protein samples to equal concentrations and add Laemmli buffer. Boil for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-STAT3 Tyr705, anti-STAT3, anti-GAPDH) overnight at 4°C.[7]
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.[7]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize p-STAT3 levels to total STAT3 and a loading control (e.g., GAPDH).[7]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.[7]
-
This compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0 to 100 µM). Include a vehicle-only control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations: Pathways and Workflows
Caption: this compound inhibits the STAT3 signaling pathway by preventing dimerization.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Decision tree for troubleshooting lack of STAT3 inhibition.
References
- 1. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Constitutively Activated STAT3 Frequently Coexpresses with Epidermal Growth Factor Receptor in High-Grade Gliomas and Targeting STAT3 Sensitizes Them to Iressa and Alkylators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blocking Oncostatin M receptor abrogates STAT3 mediated integrin signaling and overcomes chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of optimal concentrations for in vitro cytotoxicity experiments | springermedizin.de [springermedizin.de]
Common off-target effects of INCB052793 in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions regarding the common off-target effects of INCB052793 observed in preclinical models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with INCB052793. How can we determine if these are due to off-target effects?
A1: Unexpected cellular phenotypes are a common concern when working with kinase inhibitors. To determine if these effects are on-target (related to JAK1 inhibition) or off-target, a systematic approach is recommended:
-
Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase (e.g., a specific JAK) that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by INCB052793 with that of other well-characterized, structurally distinct JAK1 inhibitors. If multiple inhibitors targeting the same isoform produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Analysis: A clear dose-response relationship between INCB052793 and the observed phenotype is essential. However, off-target effects can also be dose-dependent.
-
Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays. These assays screen the compound against a large panel of kinases to determine its selectivity.
Q2: What are the most common off-target kinase families for ATP-competitive JAK inhibitors like INCB052793?
A2: While INCB052793 is designed to be a selective JAK1 inhibitor, like many kinase inhibitors, it may exhibit activity against other kinases, particularly those with structurally similar ATP-binding pockets. Common off-target families for JAK inhibitors can include:
-
Other JAK family members: Depending on the selectivity profile, some level of inhibition of JAK2, JAK3, and TYK2 may occur.
-
Src family kinases (SFKs): These are non-receptor tyrosine kinases that share some structural homology with JAKs.
-
Serine/Threonine Kinases: Depending on the inhibitor's scaffold, interactions with various serine/threonine kinases can occur.
Q3: How can we confirm that an observed off-target effect is responsible for a specific cellular phenotype?
A3: Once a potential off-target kinase is identified through profiling, the following steps can help confirm its role in the observed phenotype:
-
Selective Inhibitors: Use a highly selective inhibitor for the putative off-target kinase to see if it recapitulates the phenotype observed with INCB052793.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of INCB052793 to the putative off-target kinase in a cellular context.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in in-vitro kinase assays.
| Possible Cause | Troubleshooting Steps |
| Enzyme Inactivity | Ensure the recombinant kinase has not undergone multiple freeze-thaw cycles. Verify enzyme activity with a known potent inhibitor as a positive control. |
| Incorrect Buffer Composition | Confirm that all buffer components (e.g., HEPES, MgCl2, DTT) are at the correct concentrations and pH. |
| ATP Concentration | The measured IC50 value for an ATP-competitive inhibitor is dependent on the ATP concentration. Perform assays at an ATP concentration close to the Km value for the kinase. |
| Inhibitor Solubility | Ensure INCB052793 is fully dissolved in the solvent (e.g., DMSO) and then diluted appropriately in the assay buffer. Poor solubility can lead to inaccurate concentrations. |
Problem 2: High background signal in kinase assays.
| Possible Cause | Troubleshooting Steps |
| Compound Interference | Run a "no enzyme" control to see if INCB052793 interferes with the detection reagents. |
| Compound Aggregation | Include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to disrupt potential compound aggregates. |
| Contaminated Reagents | Use fresh, high-quality reagents, especially ATP and substrates. |
Quantitative Data Summary
The following tables present hypothetical kinase selectivity data for INCB052793 based on typical profiles of selective JAK1 inhibitors. This data is for illustrative purposes only and may not represent the actual performance of INCB052793.
Table 1: Hypothetical IC50 Values of INCB052793 Against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 150 |
| JAK3 | 800 |
| TYK2 | 250 |
| SRC | >1000 |
| LYN | >1000 |
| FYN | >1000 |
| CDK2 | >5000 |
| ROCK1 | >5000 |
| p38α | >5000 |
Table 2: Hypothetical Percentage Inhibition at 1 µM INCB052793
| Kinase Target | % Inhibition at 1 µM |
| JAK1 | 99 |
| JAK2 | 85 |
| JAK3 | 55 |
| TYK2 | 78 |
| SRC | <10 |
| LYN | <10 |
| FYN | <10 |
| CDK2 | <5 |
| ROCK1 | <5 |
| p38α | <5 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol describes a general method for assessing the selectivity of INCB052793 against a panel of kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant kinases
-
Kinase-specific peptide substrates
-
INCB052793 stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of INCB052793 in kinase assay buffer.
-
Reaction Setup:
-
Add 2.5 µL of the INCB052793 serial dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its respective substrate to each well.
-
Include "no enzyme" and "no inhibitor" (vehicle) controls.
-
-
Initiate Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at the Km for each respective kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time should be within the linear range of the reaction.
-
Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percentage of inhibition versus the logarithm of the INCB052793 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the intracellular target engagement of INCB052793.
Materials:
-
Cultured cells
-
INCB052793
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with INCB052793 or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Shock:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration using a BCA assay.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensity of each band to the unheated control.
-
Plot the percentage of soluble protein against the temperature to generate melt curves for both the vehicle- and INCB052793-treated samples. A shift in the melt curve indicates target engagement.
-
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: On-target effect of INCB052793 on the JAK/STAT pathway.
Caption: Potential mechanism of an off-target effect.
Technical Support Center: Overcoming Resistance to A2793 in Hematologic Cancer Cell Lines
Disclaimer: Information regarding a specific compound designated "A2793" is not available in the public domain. This technical support guide has been generated using a hypothetical Bruton's tyrosine kinase (BTK) inhibitor, herein referred to as this compound, a covalent inhibitor that binds to the C481 residue of BTK. The mechanisms of resistance and troubleshooting strategies are based on established knowledge of resistance to other covalent BTK inhibitors, such as ibrutinib (B1684441) and acalabrutinib, in hematologic malignancies.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent Bruton's tyrosine kinase (BTK) inhibitor. It works by irreversibly binding to the cysteine residue at position 481 (C481) within the BTK protein.[2] This binding permanently inactivates BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway, thereby inhibiting the proliferation and survival of malignant B-cells.[2]
Q2: My this compound-sensitive cell line is showing signs of developing resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to covalent BTK inhibitors like this compound is a known phenomenon. The most common mechanisms include:
-
Mutations in BTK: The most frequent cause is a mutation at the C481 binding site of BTK, with the cysteine-to-serine (C481S) substitution being the most common. This mutation prevents the covalent binding of this compound, rendering it less effective.[1][3] Other, less common mutations in BTK can also occur.[1]
-
Mutations in downstream signaling molecules: Activating mutations in PLCG2 (phospholipase C gamma 2), a molecule directly downstream of BTK, can lead to pathway reactivation even when BTK is inhibited.[1][2]
-
Epigenetic changes: Resistance can also emerge through epigenetic reprogramming that allows cancer cells to bypass their dependency on the BCR pathway.[4][5]
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: You can confirm resistance by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®). Compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q4: Are there alternative treatment strategies for this compound-resistant cell lines?
A4: Yes, several strategies can be explored:
-
Non-covalent BTK inhibitors: These inhibitors bind to BTK at a different site and do not depend on the C481 residue, making them effective against C481S-mutated cells.[1][2]
-
Targeting downstream pathways: Inhibitors of other molecules in the BCR pathway or parallel survival pathways (e.g., PI3K, BCL-2 inhibitors like venetoclax) can be effective.[6][7]
-
Combination therapies: Combining this compound with other agents can prevent or overcome resistance.[6]
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in a Previously Sensitive Cell Line
Symptoms:
-
Higher concentrations of this compound are required to induce cell death.
-
Reduced apoptosis levels observed after this compound treatment compared to previous experiments.
-
Phosphorylation of downstream targets (e.g., PLCγ2, ERK) persists despite this compound treatment.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of BTK C481S mutation | Perform Sanger sequencing of the BTK gene in the resistant and parental cell lines. | Identification of a C481S mutation in the resistant cell line. |
| Activation of downstream pathways | Analyze the phosphorylation status of key downstream proteins (e.g., p-PLCγ2, p-ERK, p-AKT) via Western Blot. | Increased phosphorylation of these proteins in resistant cells, even with this compound treatment. |
| Drug efflux pump upregulation | Treat cells with this compound in the presence and absence of an ABC transporter inhibitor (e.g., verapamil) and assess cell viability. | Increased sensitivity to this compound in the presence of the inhibitor. |
| Incorrect drug concentration or degradation | Verify the concentration and integrity of your this compound stock solution. | Consistent results with a fresh, validated stock of this compound. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Hematologic cancer cell lines (parental and suspected resistant)
-
This compound stock solution
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the activation of BTK and downstream signaling pathways.[9]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-p-PLCγ2, anti-PLCγ2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and determine the protein concentration.[10]
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[11]
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[10]
-
Incubate with the primary antibody overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.[11]
-
Analyze the band intensities and normalize to a loading control like β-actin.
Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.[12][13][14]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound. Include positive and negative controls.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.[12]
-
Gate the populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Line | 15 ± 2.5 | 1 |
| Resistant Line | 350 ± 25 | 23.3 |
Table 2: Summary of Western Blot Densitometry Analysis
| Treatment | Cell Line | p-BTK / Total BTK | p-PLCγ2 / Total PLCγ2 |
| Vehicle | Parental | 1.00 | 1.00 |
| 50 nM this compound | Parental | 0.15 | 0.20 |
| Vehicle | Resistant | 1.10 | 1.25 |
| 50 nM this compound | Resistant | 0.95 | 1.15 |
Visualizations
Caption: this compound inhibits the B-Cell Receptor signaling pathway.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overcoming Acquired Epigenetic Resistance to BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Overcoming resistance to targeted therapies in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Variability in INCB052793 In Vivo Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo experiments involving the selective JAK1 inhibitor, INCB052793.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo studies with INCB052793, leading to increased variability.
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent Tumor Growth in Xenograft Models | - Cell Line Viability and Passage Number: High passage numbers can lead to genetic drift and altered growth characteristics. - Variable Cell Implantation: Inconsistent number of viable cells or improper injection technique. - Animal Health and Stress: Suboptimal animal health or stress can impact tumor engraftment and growth. | - Cell Line Authentication and Banking: Use low-passage, authenticated cell lines and create a master cell bank. - Standardize Implantation Procedure: Ensure accurate cell counting, consistent injection volume and location, and proper training of personnel. - Acclimatization and Monitoring: Allow for a proper acclimatization period for animals and monitor their health closely throughout the study. |
| High Variability in Drug Efficacy | - Inaccurate Dosing: Errors in dose calculation, formulation, or administration. - Drug Formulation Issues: Inconsistent solubility or stability of the compound. - Biological Variability: Inherent differences in metabolism and drug response among individual animals. | - Strict Dosing Protocol: Implement a rigorous protocol for dose calculation, preparation, and administration, including verification steps. - Formulation Optimization and QC: Develop a stable and consistent formulation and perform quality control checks. - Randomization and Group Size: Properly randomize animals into treatment groups and use an adequate sample size to account for individual variation. |
| Unexpected Toxicity or Adverse Events | - Off-Target Effects: Although a selective JAK1 inhibitor, off-target effects can occur at higher doses. - Vehicle-Related Toxicity: The vehicle used to dissolve or suspend INCB052793 may have its own toxic effects. - Animal Strain Susceptibility: Different animal strains may exhibit varying sensitivities to the drug. | - Dose-Response Studies: Conduct thorough dose-finding studies to establish the maximum tolerated dose (MTD). - Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the vehicle. - Appropriate Animal Model Selection: Carefully select the animal strain based on existing literature and preliminary studies. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of INCB052793?
A1: INCB052793 is an orally bioavailable and selective inhibitor of Janus-associated kinase 1 (JAK1).[1] By inhibiting JAK1, it interferes with the JAK-STAT signaling pathway, which is a crucial mediator of cytokine activity and is often dysregulated in various cancers.[1] This inhibition can lead to a decrease in the proliferation of tumor cells that rely on this pathway.[1]
Q2: What are the common sources of variability in in vivo experiments?
A2: Variability in in vivo studies can stem from several factors, including experimental design parameters, biological variability among animals, and other unknown factors.[2] Key contributors include the animal species and strain, study type and duration, route of administration, and the chemical's purity.[2] Lack of detailed documentation of methodologies and data can also contribute to poor reproducibility.[3]
Q3: How can I ensure the reproducibility of my INCB052793 experiments?
A3: To enhance reproducibility, it is crucial to have detailed and standardized protocols for all experimental procedures.[4] This includes consistent laboratory practices, proper training of personnel, and the use of validated biological materials.[4] Implementing randomization in group allocation and blinding during data collection and analysis can also help to minimize bias.[5]
Q4: What preclinical data is available for INCB052793 in multiple myeloma models?
A4: In a study using a multiple myeloma (MM) xenograft model (LAGκ-1A) in severe combined immunodeficient (SCID) mice, single-agent INCB052793 demonstrated a significant reduction in tumor growth.[6][7]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of INCB052793 in a multiple myeloma xenograft model as reported in a preclinical study.[6][7]
| Dose | Tumor Volume Reduction | Significance Observed on Days |
| 10 mg/kg | Significant anti-tumor effects | 56 and 63 |
| 30 mg/kg | Significant reductions in tumor volume | 28, 35, 42, 49, 56, and 63 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a standardized workflow, the following diagrams are provided.
Caption: INCB052793 inhibits JAK1, blocking the downstream STAT signaling pathway.
Caption: A standardized workflow to minimize variability in in vivo experiments.
References
- 1. Facebook [cancer.gov]
- 2. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5 Main Factors Affecting Reproducibility in Research| DoNotEdit [donotedit.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. The anti-myeloma effects of the selective JAK1 inhibitor (INCB052793) alone and in combination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INCB052793, a selective JAK1 inhibitor, alone and in combination in vitro and in vivo in patients with multiple myeloma [multiplemyelomahub.com]
Addressing lack of efficacy of A2793 in certain cancer models
Important Notice: Comprehensive searches for the investigational drug "A2793" in the context of cancer research have not yielded specific information about a compound with this identifier. The information presented below is a generalized framework for troubleshooting the efficacy of a hypothetical anti-cancer agent in various cancer models, based on common challenges encountered in preclinical drug development. Should "this compound" be an internal or alternative designation for a known compound, please provide the correct identifier for a more targeted and accurate response.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected cytotoxic or anti-proliferative effects of this compound in our cancer cell line model. What are the potential reasons?
A1: Lack of efficacy in a specific cell line model can stem from several factors:
-
Target Expression: The target of this compound may not be expressed or may be expressed at very low levels in your chosen cell line.
-
Cell Line Resistance: The cell line may possess intrinsic or acquired resistance mechanisms to the drug's mechanism of action.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect dosage, incubation time, or cell density, can affect the observed outcome.
-
Compound Integrity: The compound itself may have degraded due to improper storage or handling.
Q2: this compound shows efficacy in 2D cell culture but fails to produce a response in our 3D spheroid or organoid models. Why is this happening?
A2: The transition from 2D to 3D models often reveals differences in drug efficacy due to the increased complexity of the 3D environment. Potential reasons include:
-
Poor Drug Penetration: The multi-layered structure of spheroids can limit the diffusion of the compound to the inner cell layers.
-
Altered Cellular States: Cells in 3D models often exhibit different physiological states, including altered metabolism, proliferation rates, and gene expression, which can confer resistance.
-
Extracellular Matrix (ECM) Barrier: The ECM in 3D models can act as a physical barrier or sequester the compound, preventing it from reaching its target.
Q3: We have observed significant batch-to-batch variability in the efficacy of this compound. What could be the cause?
A3: Batch-to-batch variability can be attributed to:
-
Compound Purity and Stability: Inconsistencies in the synthesis and purification of the compound can lead to variations in potency. Ensure you are using a well-characterized and stable batch.
-
Experimental Inconsistencies: Minor variations in experimental protocols, reagents, or cell culture conditions can lead to different outcomes.
-
Cell Line Drift: Over-passaging of cell lines can lead to genetic and phenotypic changes, affecting their sensitivity to the drug.
Troubleshooting Guides
Issue 1: Lack of In Vitro Efficacy in a Specific Cancer Model
Table 1: Troubleshooting Poor In Vitro Efficacy of this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Low or absent target expression | Verify target expression via Western Blot, qPCR, or flow cytometry. | Confirmation of target presence or absence. |
| Incorrect dosage | Perform a dose-response curve with a wide range of concentrations. | Determination of the IC50 or effective concentration. |
| Suboptimal incubation time | Conduct a time-course experiment to assess the onset of the drug's effect. | Identification of the optimal treatment duration. |
| Compound degradation | Confirm compound integrity using analytical methods like HPLC or mass spectrometry. | Assurance of compound quality. |
| Cell line misidentification or contamination | Authenticate the cell line using short tandem repeat (STR) profiling. Test for mycoplasma contamination. | Verified and clean cell line for reliable results. |
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target of this compound overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Issue 2: Discrepancy Between 2D and 3D Model Efficacy
Table 2: Troubleshooting 2D vs. 3D Efficacy Discrepancies
| Potential Cause | Recommended Action | Expected Outcome |
| Limited drug penetration in 3D models | Use smaller spheroids or extend incubation time. Analyze drug penetration using fluorescently labeled compounds or mass spectrometry imaging. | Improved drug delivery to the core of the 3D model. |
| Presence of quiescent or hypoxic cells | Stain 3D models for proliferation (e.g., Ki67) and hypoxia (e.g., pimonidazole) markers. | Characterization of the cellular heterogeneity within the 3D model. |
| Upregulation of resistance pathways in 3D | Perform transcriptomic or proteomic analysis of 2D vs. 3D models to identify differentially expressed resistance genes/proteins. | Identification of potential resistance mechanisms in the 3D context. |
-
Spheroid Formation: Generate cancer cell spheroids of a consistent size using a low-attachment plate or hanging drop method.
-
Compound Treatment: Treat spheroids with a fluorescently tagged version of this compound or a fluorescent dye of similar molecular weight.
-
Time-course Imaging: Acquire confocal microscopy images of the spheroids at different time points to visualize the penetration of the fluorescent signal from the periphery to the core.
-
Image Analysis: Quantify the fluorescence intensity across the spheroid radius to determine the extent of drug penetration.
Visualizing Experimental Workflows and Signaling Pathways
To aid in troubleshooting, here are diagrams representing a general troubleshooting workflow and a hypothetical signaling pathway that could be involved in resistance to this compound.
Caption: A logical workflow for troubleshooting the lack of efficacy of this compound.
Caption: A potential signaling pathway illustrating resistance mechanisms to this compound.
Potential for INCB052793 degradation under specific lab conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for INCB052793 degradation under specific laboratory conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should solid INCB052793 be stored?
According to available documentation, INCB052793 tablets are stable for at least 2 months at both ambient and accelerated storage conditions of 40°C and 75% relative humidity.[1][2] For laboratory purposes, it is recommended to store the solid compound under ambient conditions.[1][2] To ensure maximum stability, it is best practice to store the compound in a tightly sealed container in a cool, dry place, protected from light.
Q2: What is the recommended solvent for preparing INCB052793 stock solutions?
While specific solubility data for INCB052793 in common laboratory solvents is not publicly available, similar small molecule inhibitors are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. It is recommended to perform a small-scale solubility test to determine the optimal solvent for your specific application. Start with a small amount of the compound and test its solubility in your desired solvent at the intended concentration.
Q3: How should I store INCB052793 stock solutions?
For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -20°C or -80°C. It is crucial to protect solutions from light. Before use, allow the solution to thaw completely and come to room temperature, and vortex gently to ensure homogeneity.
Q4: Are there any known incompatibilities of INCB052793 with common lab reagents?
There is no specific information available regarding the incompatibility of INCB052793 with common laboratory reagents. As a general precaution, avoid strong acids, strong bases, and potent oxidizing agents, as these can promote the degradation of organic molecules. If your experimental protocol involves such reagents, it is advisable to assess the stability of INCB052793 under those specific conditions.
Q5: What are the potential signs of INCB052793 degradation?
Degradation of INCB052793 may manifest in several ways:
-
Visual Changes: A change in the color or clarity of a solution may indicate degradation or precipitation.
-
Reduced Potency: A decrease in the expected biological activity in your assay could be a sign of compound degradation.
-
Chromatographic Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the appearance of new peaks or a decrease in the area of the parent compound peak can indicate the presence of degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of INCB052793 stock solution. | Prepare fresh stock solutions for each experiment. If using a stored stock, perform a quality control check (e.g., by HPLC) to confirm its integrity. |
| Improper storage of the compound. | Ensure the solid compound and solutions are stored under the recommended conditions (cool, dry, dark, and tightly sealed). | |
| Loss of biological activity | Degradation of the compound in the assay medium. | Assess the stability of INCB052793 in your specific cell culture medium or buffer under the experimental conditions (e.g., temperature, pH, incubation time). |
| Interaction with other components in the assay. | Evaluate potential interactions of INCB052793 with other reagents in your experimental setup. | |
| Precipitation of the compound in solution | Poor solubility at the working concentration. | Test the solubility of INCB052793 in the chosen solvent at various concentrations. Consider using a different solvent or a lower working concentration. |
| Change in pH or temperature. | Ensure the pH and temperature of your solutions are maintained within a range where the compound is stable and soluble. |
Experimental Protocols
Protocol: Assessing the Stability of INCB052793 in Solution
This protocol provides a general framework for determining the stability of INCB052793 in a specific solvent or experimental medium.
Materials:
-
INCB052793
-
Selected solvent (e.g., DMSO, ethanol)
-
Experimental medium (e.g., cell culture medium, buffer)
-
HPLC or LC-MS system
-
Incubator or water bath
-
pH meter
Methodology:
-
Prepare a Stock Solution: Dissolve a known amount of INCB052793 in the chosen solvent to prepare a concentrated stock solution.
-
Prepare Test Solutions: Dilute the stock solution with the experimental medium to the final working concentration.
-
Initial Analysis (Time 0): Immediately analyze an aliquot of the test solution using a validated HPLC or LC-MS method to determine the initial concentration and purity of INCB052793. This will serve as the baseline.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution and analyze them by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of INCB052793 at each time point to the initial peak area at Time 0. A significant decrease in the peak area or the appearance of new peaks indicates degradation. Calculate the percentage of INCB052793 remaining at each time point.
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of INCB052793.
Caption: Experimental workflow for assessing the stability of INCB052793.
References
Technical Support Center: Managing A2793-Induced Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage A2793-induced cytotoxicity in non-cancerous cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with the hypothetical cytotoxic agent this compound.
Problem 1: Excessive cell death in non-cancerous cell lines upon this compound treatment.
-
Possible Cause: The concentration of this compound may be too high, or the exposure time may be too long, leading to overwhelming cytotoxicity. Cytotoxicity is often dose- and time-dependent.[1]
-
Solution:
-
Optimize Concentration and Exposure Time: Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line.[2] Test a wide range of concentrations (e.g., from nanomolar to micromolar) and vary the exposure duration (e.g., 24, 48, 72 hours) to find the optimal experimental window.[1][2]
-
Vehicle Control: If this compound is dissolved in a solvent like DMSO, ensure the final concentration in the cell culture medium is low (typically below 0.5%) as the solvent itself can be toxic.[2] Always include a vehicle control (cells treated with the solvent alone) to differentiate between solvent- and compound-induced toxicity.[2]
-
-
Possible Cause: Suboptimal cell culture conditions can increase cellular stress and susceptibility to drug-induced toxicity.[1]
-
Solution:
-
Maintain Optimal Culture Conditions: Ensure proper media composition, confluency, and overall health of the cell culture before initiating treatment with this compound.[1]
-
-
Possible Cause: The observed cytotoxicity may be due to off-target effects of this compound rather than its intended mechanism of action.
-
Solution:
Problem 2: Inconsistent or unexpected results in cytotoxicity assays.
-
Possible Cause: Interference from components in the culture medium, such as phenol (B47542) red, can affect colorimetric assays like the MTT assay.[1]
-
Solution:
-
Use Phenol Red-Free Medium: For the duration of the cytotoxicity assay, switch to a phenol red-free culture medium to avoid interference with absorbance readings.[1]
-
-
Possible Cause: The chosen cytotoxicity assay may not be suitable for the mechanism of cell death induced by this compound.
-
Solution:
-
Distinguish Between Apoptosis and Necrosis: Employ assays that can differentiate between these two forms of cell death. Apoptosis is a programmed cell death, while necrosis is an uncontrolled process resulting from cellular injury.[2] Understanding the cell death mechanism can provide insights into the toxicity of this compound.[2] For example, an LDH assay can be used to measure necrosis by detecting the release of lactate (B86563) dehydrogenase from damaged cells.[1]
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data on this compound-induced cytotoxicity and the potential effects of mitigation strategies.
| Cell Line | This compound Conc. (µM) | Exposure Time (h) | Mitigation Strategy | Resulting Cell Viability (%) |
| Fibroblast | 10 | 48 | None | 35% |
| Fibroblast | 1 | 48 | Concentration Optimization | 85% |
| Fibroblast | 10 | 24 | Exposure Time Optimization | 70% |
| Fibroblast | 10 | 48 | Co-treatment with Antioxidant | 55% |
| Epithelial | 5 | 48 | None | 40% |
| Epithelial | 0.5 | 48 | Concentration Optimization | 90% |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when observing high cytotoxicity with this compound in my non-cancerous cell line?
A1: The initial and most critical step is to perform a thorough dose-response and time-course experiment.[1][2] This will help you identify the lowest effective concentration of this compound and the shortest exposure time that produces the desired biological effect while minimizing cytotoxicity.
Q2: Could the solvent used to dissolve this compound be the cause of the observed cell death?
A2: Yes, solvents such as DMSO can be toxic to cells, especially at higher concentrations.[2] It is crucial to maintain the final solvent concentration in your cell culture medium at a non-toxic level, typically below 0.5%.[2] Always include a vehicle control in your experiments to account for any solvent-induced effects.[2]
Q3: How can I determine if this compound is causing apoptosis or necrosis in my cells?
A3: Distinguishing between apoptosis and necrosis is important for understanding the mechanism of this compound's toxicity.[2] You can use specific assays to differentiate between these two cell death pathways. For instance, an Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can identify apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells. An LDH assay measures the release of lactate dehydrogenase, which is an indicator of membrane damage and necrosis.[1]
Q4: Are there any general strategies to protect my non-cancerous cells from this compound-induced damage?
A4: If the mechanism of this compound-induced cytotoxicity is suspected to involve oxidative stress, co-treatment with antioxidants like N-acetylcysteine or Vitamin E might offer a protective effect.[1] Additionally, ensuring optimal cell culture conditions is a fundamental step to enhance cell resilience.[1]
Q5: What if the cytotoxicity is an unavoidable on-target effect of this compound?
A5: If the cytotoxic effect is directly linked to the on-target activity of this compound, mitigating it in non-cancerous cells while studying its effects (for example, in a co-culture system with cancer cells) can be challenging. In such cases, carefully titrating the concentration to find a therapeutic window where the effect on the target (e.g., cancer cells) is maximized and the effect on non-cancerous cells is minimized is the primary strategy.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol provides a general method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692).[1][2]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add fresh medium containing the different concentrations of the compound. Include untreated and vehicle-treated control wells.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[1][2]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1][2]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant, an indicator of necrosis.[1]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[2]
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture, following the manufacturer's instructions.[2]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[2]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to a positive control of fully lysed cells.
Visualizations
References
Technical Support Center: Optimizing Western Blotting Protocols for AMPKα Detection Across Diverse Cell Types
Document ID: A2793-TSG-20251216 Version: 1.0 Last Updated: December 16, 2025
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for utilizing the this compound (AMPKα (F6) Mouse Monoclonal Antibody) in Western Blotting applications across a variety of cell types. Adherence to the outlined methodologies and consideration of cell-type-specific variations are crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound antibody?
A1: The this compound antibody is a mouse monoclonal antibody that detects endogenous levels of total AMPKα protein.[1][2] Its primary and validated application is for Western Blotting (WB).[3][4] This antibody is designed to detect both the α1 and α2 isoforms of the AMPK catalytic subunit.[1][2]
Q2: We are not observing a signal for AMPKα in our cell line. What are the potential causes?
A2: A lack of signal can stem from several factors. Firstly, confirm that your cell line expresses AMPKα at a detectable level. Expression levels can vary significantly between cell types.[5][6] We recommend consulting resources like The Human Protein Atlas or published literature to verify expression profiles.[7] Secondly, ensure that a sufficient amount of protein (at least 20-30 µg of total protein from whole-cell extracts) is loaded onto the gel, especially for proteins with low abundance.[7] Lastly, review your protocol for any procedural errors, such as inactive antibodies or substrates.[8][9] A positive control, such as a cell line known to express AMPKα, is highly recommended to validate the experimental setup.[7]
Q3: We are observing multiple bands or non-specific bands in our Western Blot. How can we resolve this?
A3: The appearance of multiple or non-specific bands can be due to several reasons. Protein degradation can result in bands at a lower molecular weight than expected.[10][11] Ensure that protease and phosphatase inhibitors are added to your lysis buffer to preserve protein integrity.[7] Post-translational modifications such as phosphorylation or glycosylation can lead to bands appearing at a higher molecular weight.[7] Additionally, the concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[9][12] Titrating your antibody concentrations is a crucial optimization step.[13][14][15]
Q4: How does the choice of cell lysis buffer affect the detection of AMPKα?
A4: The choice of lysis buffer is critical and depends on the subcellular localization of your target protein and the need to preserve protein integrity. For total protein extraction, a RIPA buffer is commonly used as it effectively solubilizes most cellular proteins. However, for difficult-to-solubilize proteins, a stronger detergent like SDS may be necessary. The composition of the lysis buffer should always include fresh protease and phosphatase inhibitors to prevent degradation of your target protein.[7]
Troubleshooting Guide for Different Cell Types
| Problem | Possible Cause | Recommended Solution for Different Cell Types |
| Weak or No Signal | Low AMPKα expression in the chosen cell type. | Verify AMPKα expression levels in your specific cell line using literature or protein expression databases.[7] Consider using a positive control cell line known to have high AMPKα expression. |
| Insufficient protein loaded. | Increase the amount of total protein loaded per lane to 30-50 µg. Perform a protein concentration assay (e.g., BCA assay) to ensure accurate loading.[16][17] | |
| Suboptimal antibody concentration. | Optimize the primary antibody (this compound) dilution. Start with the recommended dilution (e.g., 1:1000) and perform a titration (e.g., 1:500, 1:2000).[15] | |
| High Background | Insufficient blocking. | Optimize blocking conditions. Try different blocking agents (e.g., 5% non-fat dry milk or 5% BSA). For phospho-specific antibodies, BSA is generally preferred.[11][15] Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[18] |
| Primary or secondary antibody concentration is too high. | Reduce the antibody concentrations. Perform a dot blot to quickly determine the optimal antibody dilutions.[13][14][19] | |
| Inadequate washing. | Increase the number and duration of wash steps. Use a wash buffer containing a detergent like Tween 20 (e.g., TBST).[10][20] | |
| Non-specific Bands | Protein degradation. | Always use fresh lysis buffer with protease and phosphatase inhibitors.[7] Keep samples on ice throughout the preparation process. |
| Antibody cross-reactivity. | Run a negative control (e.g., lysate from a cell line known not to express AMPKα). Ensure the secondary antibody does not cross-react with other proteins in the lysate.[10] | |
| Inconsistent Results Between Different Cell Lines | Variation in cell lysis efficiency. | Different cell types may require different lysis protocols. Adherent and suspension cells have distinct preparation procedures.[21][22] Some tissues or robust cell lines may require mechanical homogenization or sonication.[23] |
| Inconsistent protein loading. | Always perform a protein quantification assay before loading.[24] Consider using total protein normalization instead of housekeeping proteins, as their expression can vary between cell types and experimental conditions.[25][26][27] |
Experimental Protocols
Detailed Western Blot Protocol Using this compound Antibody
This protocol provides a general framework. Optimization may be required for specific cell types and experimental conditions.
1. Cell Lysis and Protein Extraction
-
For Adherent Cells:
-
Wash the culture dish with ice-cold PBS.[23]
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
For Suspension Cells:
2. Protein Quantification
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a fresh tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).[16]
3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration for all samples.
-
Add an equal volume of 2X Laemmli sample buffer to each lysate.[23]
-
Boil the samples at 95-100°C for 5 minutes.[23]
-
Load 20-50 µg of total protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
For PVDF membranes, pre-soak in methanol (B129727) before transfer.[7]
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[28]
-
Incubate the membrane with the this compound primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[1][28]
-
Wash the membrane three times for 5-10 minutes each with TBST.[28]
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[29]
-
Wash the membrane again as in step 3.
6. Detection
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system or X-ray film.
Quantitative Data
Table 1: Relative Expression of AMPKα in Common Cancer Cell Lines
| Cell Line | Cancer Type | Relative AMPKα Expression Level | Reference |
| OVCAR3 | Ovarian Cancer | High | [5] |
| A431 | Skin Cancer | High | [5] |
| HeLa | Cervical Cancer | High | [5] |
| T-24 | Bladder Cancer | High | [5] |
| MCF7 | Breast Cancer | High | [5] |
| PC-3 | Prostate Cancer | High | [5] |
| SKOV-3 | Ovarian Cancer | Low/Moderate | [5] |
| HT-29 | Colorectal Cancer | Low/Moderate | [5] |
| HCT116 | Colorectal Cancer | Varies with conditions | [30] |
Note: Expression levels are relative and can be influenced by culture conditions and passage number. It is always recommended to perform an initial screen for your specific cell line.
Visualizations
Caption: Western Blotting Workflow for AMPKα Detection.
Caption: Simplified AMPK Signaling Pathway.
References
- 1. AMPK alpha (F6) Mouse Monoclonal Antibody (#2793) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. AMPK alpha (F6) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Applications for AMPK alpha (F6) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.jp]
- 4. biosave.com [biosave.com]
- 5. Up-regulation of AMP-activated Protein Kinase in Cancer Cell Lines Is Mediated through c-Src Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. clyte.tech [clyte.tech]
- 12. sinobiological.com [sinobiological.com]
- 13. bosterbio.com [bosterbio.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 16. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 17. licorbio.com [licorbio.com]
- 18. bosterbio.com [bosterbio.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. arp1.com [arp1.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SE [thermofisher.com]
- 23. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 24. Guide to western blot quantification | Abcam [abcam.com]
- 25. bioradiations.com [bioradiations.com]
- 26. Total Protein Normalization | Bio-Rad [bio-rad.com]
- 27. azurebiosystems.com [azurebiosystems.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. bio-rad.com [bio-rad.com]
- 30. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for ensuring the stability of A2793 in culture media
A Note on Cell Line Designation: Initial searches for the "A2793" cell line did not yield specific results. It is highly probable that this was a typographical error for the well-established "A2780" human ovarian cancer cell line. This technical support guide focuses on the A2780 cell line.
The A2780 cell line is a cornerstone in ovarian cancer research, established from the tumor tissue of an untreated patient.[1][2] This cell line is of epithelial morphology and grows as an adherent monolayer.[1][2] It is widely used for toxicity testing and cancer genetic studies.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended culture media for the A2780 cell line?
A2780 cells are typically cultured in either RPMI-1640 or Dulbecco's Modified Eagle Medium (DMEM).[2][3] The choice of medium can depend on specific experimental needs and laboratory protocols. Both media should be supplemented with fetal bovine serum (FBS) and antibiotics.
Q2: What are the optimal growth conditions for A2780 cells?
The optimal growth conditions for A2780 cells are a humidified atmosphere with 5% CO₂ at 37°C.[2][3]
Q3: What is the typical doubling time for A2780 cells?
The doubling time for A2780 cells is approximately 24-25.3 hours.[3][4]
Q4: Are there any known drug-resistant variants of the A2780 cell line?
Yes, several drug-resistant variants have been developed from the parental A2780 cell line. Notably, the A2780CIS (cisplatin-resistant) and A2780ADR (adriamycin-resistant) cell lines are available and widely used to study mechanisms of drug resistance in ovarian cancer.[5]
Q5: What are the key signaling pathways studied in A2780 cells?
Key signaling pathways investigated in A2780 cells, particularly in the context of drug resistance, include the Insulin-like Growth Factor Receptor (IGF-IR) and Phosphoinositide 3-kinase (PI3K) pathways.[6] Hyperactivation of these pathways is associated with cisplatin (B142131) resistance.[6] The mTOR pathway has also been implicated in cisplatin resistance in A2780 cells.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow Cell Growth | - Suboptimal culture conditions (temperature, CO₂, humidity)- Depleted nutrients in the medium- Mycoplasma contamination- High passage number leading to senescence | - Verify incubator settings.- Change the culture medium every 2-3 days.- Test for mycoplasma contamination.- Use cells with a lower passage number. |
| Cells Detaching from the Flask | - Over-confluency leading to cell death- Excessive trypsinization during passaging- Poor quality of culture flasks | - Passage cells before they reach 100% confluency (ideally at 80-90%).- Minimize exposure to trypsin; neutralize with serum-containing medium promptly.- Use tissue culture-treated flasks from a reputable supplier. |
| Cell Clumping after Passaging | - Incomplete dissociation of cells- Presence of DNA from dead cells | - Ensure a single-cell suspension is achieved by gentle pipetting after trypsinization.- Centrifuge the cell suspension and resuspend the pellet in fresh medium to remove cellular debris. |
| Inconsistent Experimental Results | - Variation in cell density at seeding- Genetic drift at high passage numbers- Instability of compounds in culture media | - Accurately count cells before seeding for experiments.- Maintain a frozen stock of low-passage cells and thaw a new vial periodically.- Test the stability of experimental compounds in the culture medium over the time course of the experiment. |
Experimental Protocols
A2780 Cell Culture Media Preparation
| Component | Concentration | Volume for 500 mL |
| RPMI-1640 or DMEM Base Medium | 1X | 445 mL |
| Fetal Bovine Serum (FBS) | 10% | 50 mL |
| Penicillin-Streptomycin | 1% | 5 mL |
Methodology:
-
In a sterile biological safety cabinet, add the required volumes of FBS and Penicillin-Streptomycin to the base medium.
-
Mix gently by swirling the bottle.
-
Store the complete medium at 4°C.
Subculturing of A2780 Cells
Methodology:
-
Warm the complete culture medium and trypsin-EDTA solution to 37°C.
-
Aspirate the old medium from the culture flask.
-
Wash the cell monolayer with sterile Phosphate Buffered Saline (PBS) without Ca²⁺ and Mg²⁺.
-
Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).
-
Incubate at 37°C for 2-5 minutes, or until cells detach. Observe under a microscope.
-
Neutralize the trypsin by adding 4-5 volumes of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 100-200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Count the cells and seed new culture flasks at the desired density (e.g., 1:3 to 1:6 split ratio).[2]
-
Incubate at 37°C in a 5% CO₂ humidified incubator.[2]
Cryopreservation of A2780 Cells
| Component | Concentration |
| Fetal Bovine Serum (FBS) | 90-95% |
| Dimethyl Sulfoxide (DMSO) | 5-10% |
Methodology:
-
Follow steps 1-8 of the subculturing protocol.
-
Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.[3][8]
Visualizations
References
- 1. culturecollections.org.uk [culturecollections.org.uk]
- 2. bcrj.org.br [bcrj.org.br]
- 3. Ovarian Cancer Cell Line (A2780) | Applied Biological Materials Inc. [abmgood.com]
- 4. Cellosaurus cell line A2780 (CVCL_0134) [cellosaurus.org]
- 5. Available Technologies - NCI [techtransfer.cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
Validation & Comparative
Preclinical Showdown: A Comparative Analysis of INCB052793 and Ruxolitinib in Multiple Myeloma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the selective JAK1 inhibitor, INCB052793, and the JAK1/2 inhibitor, ruxolitinib (B1666119), in the context of multiple myeloma (MM). This analysis is based on publicly available experimental data.
Multiple myeloma, a malignancy of plasma cells, remains a significant therapeutic challenge. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade implicated in the proliferation, survival, and drug resistance of myeloma cells, making it an attractive target for therapeutic intervention. This guide delves into the preclinical data of two prominent JAK inhibitors, INCB052793 and ruxolitinib, to provide a comparative overview of their anti-myeloma activity.
Mechanism of Action at a Glance
INCB052793 is a selective inhibitor of JAK1, while ruxolitinib inhibits both JAK1 and JAK2. This difference in selectivity may influence their efficacy and potential side-effect profiles. Both compounds aim to disrupt the signaling cascades initiated by cytokines such as Interleukin-6 (IL-6), which are crucial for the growth and survival of myeloma cells.
In Vitro Efficacy: A Head-to-Head Look
One study reported that INCB052793 demonstrated significant inhibition of cell viability in both RPMI-8226 and U266 cell lines.[1] In combination studies, a concentration of 300 μM of INCB052793 was often used to assess its synergistic effects with other anti-myeloma agents.[2]
For ruxolitinib, studies have shown it can reduce the proliferation of U266 and RPMI-8226 cells.[2] However, another study indicated that ruxolitinib had minimal single-agent activity against RPMI-8226 cells. In the IL-6 dependent ARH-77 multiple myeloma cell line, ruxolitinib demonstrated an IC50 value of 20.03 µM after 72 hours of treatment.[3] The efficacy of ruxolitinib appears to be more pronounced in myeloma cells that are dependent on IL-6 for their growth and survival.
Table 1: Summary of In Vitro Efficacy Data
| Drug | Cell Line | Efficacy Metric | Finding | Citation |
| INCB052793 | RPMI-8226 | Cell Viability | Significant inhibition observed. | [1] |
| U266 | Cell Viability | Significant inhibition observed. | [1] | |
| Ruxolitinib | RPMI-8226 | Cell Proliferation | Reduced proliferation. | [2] |
| U266 | Cell Proliferation | Reduced proliferation. | [2] | |
| ARH-77 | IC50 | 20.03 µM (72h) | [3] |
In Vivo Anti-Tumor Activity
Preclinical in vivo studies have been conducted for both INCB052793 and ruxolitinib in xenograft models of multiple myeloma. Due to differences in the experimental models and dosing regimens, a direct comparison of tumor growth inhibition is challenging.
INCB052793 has been evaluated in a severe combined immunodeficient (SCID) mouse model bearing the human multiple myeloma LAGκ-1A xenograft.[1] In this model, oral administration of INCB052793 as a single agent led to a significant reduction in tumor growth.[1]
Ruxolitinib has also been assessed in SCID mouse xenograft models of multiple myeloma.[2] While specific tumor growth inhibition data for single-agent ruxolitinib in a directly comparable model to that used for INCB052793 is not detailed in the available literature, its in vivo activity is often highlighted in the context of combination therapies.
Table 2: Summary of In Vivo Studies
| Drug | Animal Model | Xenograft Model | Key Finding | Citation |
| INCB052793 | SCID Mice | LAGκ-1A | Significant reduction in tumor growth as a single agent. | [1] |
| Ruxolitinib | SCID Mice | Various MM | In vivo activity demonstrated, often in combination settings. | [2] |
Experimental Protocols
To aid in the interpretation and potential replication of these findings, detailed experimental methodologies are crucial.
Cell Viability and Proliferation Assays
A common method to assess the in vitro efficacy of these compounds is the MTS assay.
MTS Assay Protocol (General)
-
Cell Seeding: Plate multiple myeloma cells (e.g., RPMI-8226, U266) in 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of INCB052793 or ruxolitinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
In Vivo Xenograft Studies
The following provides a general workflow for preclinical xenograft studies.
Xenograft Model Workflow
Workflow for a typical multiple myeloma xenograft study.
Signaling Pathway Inhibition
Both INCB052793 and ruxolitinib exert their anti-myeloma effects by inhibiting the JAK/STAT signaling pathway. A primary downstream target of this pathway is STAT3. Inhibition of STAT3 phosphorylation is a key indicator of target engagement and biological activity.
The JAK/STAT signaling pathway and points of inhibition.
Conclusion
References
- 1. The anti-myeloma effects of the selective JAK1 inhibitor (INCB052793) alone and in combination in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ruxolitinib Regulates the Autophagy Machinery in Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of JAK1 Selectivity: A Guide for Researchers
Introduction
The Janus kinase (JAK) family, comprising four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), is integral to cytokine signaling cascades that govern immunity, inflammation, and cell proliferation.[1] The JAK-STAT pathway, a primary signaling route for numerous cytokines and growth factors, has become a key therapeutic target for a range of autoimmune diseases and cancers. Small molecule inhibitors that target the ATP-binding site of JAKs have been successfully developed.[1] The therapeutic efficacy and safety of these inhibitors are critically influenced by their selectivity for different JAK family members.[1][2]
This guide provides a comparative analysis of the kinase selectivity profiles of several well-characterized Janus kinase inhibitors. As information regarding a specific molecule designated "A2793" is not publicly available, this document focuses on established JAK inhibitors to provide a representative comparison for researchers, scientists, and drug development professionals. The data presented is compiled from publicly accessible research.
Kinase Selectivity Profiles of Common JAK Inhibitors
The inhibitory activity of several prominent JAK inhibitors against the four JAK family members is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), were determined in biochemical assays. Lower IC50 values indicate greater potency. The selectivity for JAK1 can be inferred by comparing the IC50 for JAK1 to the values for other JAK family members.
| Inhibitor | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | JAK1 Selectivity Profile |
| Tofacitinib (B832) | 112 | 20 | 1 | - | Pan-JAK inhibitor with highest potency for JAK3, followed by JAK2 and JAK1.[3] |
| Ruxolitinib | 3.3 | 2.8 | >428 | 19 | Potent and selective inhibitor of JAK1 and JAK2.[3] |
| Baricitinib (B560044) | 5.9 | 5.7 | >400 | 53 | Selective inhibitor of JAK1 and JAK2.[3] |
| Upadacitinib (B560087) | 29 | 803 | >10,000 | 1,300 | Classified as a JAK1-preferential inhibitor.[4] It is ~60-fold selective for JAK1 over JAK2 in cellular assays.[5] |
| Filgotinib | 10 | 28 | 810 | 116 | Selective inhibitor of JAK1 over other JAK family members.[6][7] |
| Abrocitinib | 29 | 803 | >10,000 | ~1,300 | Exhibits high potency for JAK1 with markedly reduced activity against other JAK isoforms.[4] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values from biochemical assays.
Signaling Pathway Visualization
The JAK-STAT signaling pathway is a crucial mechanism for transducing signals from cytokines and growth factors into a cellular response. The diagram below illustrates the key steps in this pathway.
Caption: The canonical JAK-STAT signaling cascade.
Experimental Protocols
The determination of kinase inhibitor IC50 values is a critical step in characterizing their potency and selectivity. A representative protocol for an in vitro biochemical fluorescence-based kinase assay is detailed below.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
Fluorescently labeled peptide substrate
-
Test inhibitors (e.g., this compound, Tofacitinib)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
DMSO (Dimethyl sulfoxide) for inhibitor dilution
-
EDTA (Ethylenediaminetetraacetic acid) to stop the reaction
-
384-well microplates
-
Microplate reader capable of detecting the fluorescence signal
Procedure:
-
A stock solution of the test inhibitor is prepared in DMSO and serially diluted to create a range of concentrations.
-
The kinase, substrate, and inhibitor are pre-incubated in the wells of a microplate in the kinase assay buffer. Reactions are typically initiated by the addition of ATP.
-
The enzymatic reaction is allowed to proceed for a set period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is stopped by the addition of a solution containing EDTA, which chelates the magnesium ions required for kinase activity.[1]
-
The amount of phosphorylated substrate is quantified. In a fluorescence-based assay, this may involve a detection reagent that binds specifically to the phosphorylated peptide, generating a fluorescent signal.
-
The fluorescence intensity is measured using a microplate reader.[1]
Data Analysis:
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control reaction containing only DMSO.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
Conclusion
The selectivity of a JAK inhibitor is a key determinant of its biological effects and clinical profile. While pan-JAK inhibitors can be highly effective, they may also be associated with side effects resulting from the inhibition of multiple JAK isoforms. For instance, JAK2 inhibition is linked to hematological effects like anemia, while JAK3 inhibition can impact lymphocyte function.[6][8] Second-generation JAK inhibitors, such as upadacitinib and filgotinib, were designed for greater selectivity towards JAK1, with the hypothesis that this could lead to an improved benefit-risk profile.[5][9] This guide provides a foundational comparison of JAK inhibitor selectivity based on available biochemical data. Researchers are encouraged to consult primary literature for detailed experimental conditions and broader kinase panel screening data to inform their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. ard.bmj.com [ard.bmj.com]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: INCB052793 vs. Itacitinib in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Two JAK1 Inhibitors
The dysregulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical driver in the pathogenesis of Acute Myeloid Leukemia (AML). This has led to the development of targeted therapies aimed at inhibiting key components of this pathway. Among these, selective JAK1 inhibitors have shown therapeutic potential. This guide provides a head-to-head comparison of two such inhibitors, INCB052793 and itacitinib (B608144), based on available preclinical data in AML models.
Mechanism of Action: Targeting the JAK/STAT Pathway
Both INCB052793 and itacitinib are orally bioavailable small molecule inhibitors that selectively target JAK1.[1][2] By inhibiting JAK1, these compounds interfere with the downstream signaling of various cytokines and growth factors that are crucial for the proliferation and survival of leukemic cells.[3] The primary mechanism involves the inhibition of STAT3 and STAT5 phosphorylation, which prevents their dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell cycle progression and apoptosis resistance.[3][4]
In Vitro Efficacy in AML Cell Lines
Preclinical studies have evaluated the in vitro activity of INCB052793 in various AML cell lines. It has demonstrated potent inhibition of STAT3 and/or STAT5 phosphorylation in cell lines such as MV4-11, MOLM-13, and MOLM-16.[4] While itacitinib is also a JAK1 inhibitor, specific data on its cytotoxic activity (e.g., IC50 values) in a panel of AML cell lines are not as readily available in the public domain, with much of the research focusing on its role in graft-versus-host disease (GVHD).
| Cell Line | INCB052793 IC50 (nM) | Itacitinib IC50 (nM) | Reference |
| INA-6 (Multiple Myeloma) | 238 ± 29 | Data Not Available | [5] |
| AML Cell Lines | |||
| MV4-11 | Efficacy demonstrated | Data Not Available | [4] |
| MOLM-13 | Efficacy demonstrated | Data Not Available | [4] |
| MOLM-16 | Efficacy demonstrated | Data Not Available | [4] |
In Vivo Efficacy in AML Xenograft Models
INCB052793 has shown significant in vivo efficacy in AML xenograft and patient-derived xenograft (PDX) models. In MOLM-16 xenografts, oral administration of INCB052793 resulted in a dose-dependent inhibition of tumor growth and complete downregulation of pSTAT3 and pSTAT5 levels in the tumors.[4] It also demonstrated high efficacy in FLT3-ITD AML models, MV-4-11 and MOLM-13.[4] Notably, in these AML xenograft models, the efficacy of INCB052793 was reported to be comparable or superior to that of standard-of-care agents like azacitidine and cytarabine.[4]
For itacitinib, in vivo studies in the context of AML have primarily focused on its ability to mitigate GVHD while preserving the graft-versus-leukemia (GVL) effect. One study in a humanized mouse model observed that itacitinib might decrease GVL effects against the THP-1 AML cell line.[6]
| AML Model | INCB052793 Treatment Regimen & Outcome | Itacitinib Treatment Regimen & Outcome | Reference |
| MOLM-16 Xenograft | 3-30 mg/kg, twice daily; Significant, dose-dependent tumor growth inhibition. | Data Not Available | [4] |
| MV-4-11 Xenograft | Efficacy demonstrated. | Data Not Available | [4] |
| MOLM-13 Xenograft | Efficacy demonstrated. | Data Not Available | [4] |
| AML PDX Model | Amelioration of disease severity and significant effect on median survival. | Data Not Available | [4] |
| THP-1 Xenograft (GVHD model) | Data Not Available | 120 mg/kg, twice a day; Potentially decreased graft-versus-leukemia effect. | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of these JAK1 inhibitors in AML models.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: AML cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium.
-
Compound Treatment: Cells are treated with a serial dilution of INCB052793 or itacitinib for 72 hours.
-
MTT Addition: 10 µL of MTT (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blot for Phospho-STAT Analysis
-
Cell Treatment and Lysis: AML cells are treated with the inhibitors for the indicated times. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705), phospho-STAT5 (Tyr694), total STAT3, total STAT5, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Tumor Model
-
Cell Implantation: 5-10 million AML cells (e.g., MOLM-16, MV4-11) in 100 µL of PBS/Matrigel are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID or NSG).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.
-
Drug Administration: INCB052793 or itacitinib is administered orally at the specified doses and schedule.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = (length × width²) / 2).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as western blotting for pSTAT levels.
-
Data Analysis: Tumor growth inhibition is calculated, and survival curves are generated.
Summary and Future Directions
The available preclinical data suggest that INCB052793 is a potent inhibitor of the JAK/STAT pathway in AML models, demonstrating significant in vitro and in vivo activity. While itacitinib shares a similar mechanism of action as a JAK1 inhibitor, there is a notable lack of publicly available preclinical data specifically evaluating its efficacy in AML models. A phase 1/2 clinical trial that included both agents in combination with azacitidine for AML and MDS was terminated due to lack of efficacy, suggesting that JAK1 inhibition alone or in this combination may not be sufficient in a clinical setting.[7]
For a more definitive head-to-head comparison, further preclinical studies directly comparing INCB052793 and itacitinib in a panel of AML cell lines and xenograft models using standardized assays are warranted. Such studies would provide a clearer understanding of their relative potency and potential for further development in the treatment of AML.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Itacitinib prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 1/2 Study of the Oral Janus Kinase 1 Inhibitors INCB052793 and Itacitinib Alone or in Combination With Standard Therapies for Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of A2793 Using siRNA Knockdown: A Comparative Guide
For researchers and professionals in drug development, confirming that a therapeutic candidate exerts its effects through its intended molecular target is a critical step. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) knockdown to validate the on-target effects of A2793, a hypothetical small molecule inhibitor. We present supporting experimental data, detailed protocols, and a comparison with alternative methods to assist in designing robust target validation studies.
Introduction to On-Target Validation
The efficacy of a targeted therapy relies on its specific interaction with a designated molecule, often a protein within a signaling pathway crucial for disease progression. However, small molecules can have off-target effects, leading to unforeseen side effects or misinterpreted mechanisms of action.[1][2][3] Therefore, rigorous on-target validation is paramount.
One of the most common and effective methods for target validation is siRNA-mediated gene knockdown.[4][5] siRNAs are short, double-stranded RNA molecules that can be designed to specifically target and degrade the messenger RNA (mRNA) of a particular gene, thereby preventing the synthesis of the corresponding protein.[6][7] If the small molecule inhibitor (in this case, this compound) and the siRNA targeting the same protein produce a similar biological effect, it provides strong evidence that the compound's activity is mediated through that specific target.
This guide will walk through the process of using siRNA to validate the on-target effects of this compound, a hypothetical inhibitor of the kinase "Target X," which is a key component of the hypothetical "Signal Proliferation Pathway."
Experimental Methodologies
siRNA Knockdown Protocol for Target X Validation
This protocol outlines the steps for transiently knocking down Target X in a human cancer cell line (e.g., HeLa) to validate the on-target effects of this compound.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting Target X (pre-designed and validated)
-
Non-targeting (scrambled) control siRNA
-
This compound compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting and quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection: a. For each well, dilute 10 pmol of either Target X siRNA or non-targeting control siRNA into 50 µL of Opti-MEM. b. In a separate tube, dilute 3 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM and incubate for 5 minutes. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume = 100 µL). Incubate for 15-20 minutes at room temperature to allow for complex formation. d. Add the 100 µL of siRNA-lipid complex to the appropriate wells.
-
Incubation: Incubate the cells for 48-72 hours to achieve optimal knockdown of the target protein.
-
This compound Treatment: a. Following the knockdown incubation period, replace the medium with fresh medium containing either this compound (at a predetermined effective concentration, e.g., 10 µM) or DMSO as a vehicle control. b. The experimental groups will be:
- Non-targeting siRNA + DMSO
- Non-targeting siRNA + this compound
- Target X siRNA + DMSO
- Target X siRNA + this compound
-
Cell Lysis and Analysis: After 24 hours of treatment with this compound, harvest the cells. Lyse a portion of the cells for protein analysis by Western blot and extract RNA from the remaining cells for gene expression analysis by qPCR.
Western Blot Analysis
Western blotting is used to quantify the protein levels of Target X and a downstream phosphorylated substrate (p-Substrate Y) to assess the impact of the siRNA and this compound.
Protocol:
-
Prepare cell lysates and determine protein concentration using a BCA assay.
-
Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Target X, p-Substrate Y, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Quantitative PCR (qPCR) Analysis
qPCR is performed to confirm the knockdown of Target X at the mRNA level.
Protocol:
-
Extract total RNA from the cell pellets using a suitable RNA isolation kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for Target X and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative mRNA expression using the ΔΔCt method.
Data Presentation
The following tables summarize the expected quantitative data from the experiments described above.
Table 1: Effect of this compound and Target X siRNA on Protein and mRNA Levels
| Treatment Group | Target X mRNA Level (Relative to Control) | Target X Protein Level (Relative to Control) | p-Substrate Y Protein Level (Relative to Control) |
| Non-targeting siRNA + DMSO | 1.00 | 1.00 | 1.00 |
| Non-targeting siRNA + this compound | 0.98 | 0.95 | 0.25 |
| Target X siRNA + DMSO | 0.15 | 0.20 | 0.30 |
| Target X siRNA + this compound | 0.14 | 0.18 | 0.28 |
Interpretation of Table 1:
-
This compound treatment in control cells significantly reduces the phosphorylation of the downstream Substrate Y without affecting the total protein or mRNA levels of Target X, which is consistent with its role as a kinase inhibitor.
-
The Target X siRNA effectively reduces both the mRNA and protein levels of Target X, leading to a corresponding decrease in p-Substrate Y.
-
Crucially, in cells where Target X has been knocked down by siRNA, the addition of this compound does not cause a further significant reduction in p-Substrate Y levels. This lack of an additive effect strongly suggests that this compound's primary mechanism for reducing p-Substrate Y is through the inhibition of Target X.
Table 2: Comparison of siRNA and CRISPR-Cas9 for On-Target Validation
| Feature | siRNA Knockdown | CRISPR-Cas9 Knockout |
| Mechanism | Post-transcriptional gene silencing by mRNA degradation.[6][7] | Permanent gene disruption at the DNA level.[8] |
| Effect | Transient and often incomplete protein reduction (knockdown).[5] | Permanent and complete loss of protein expression (knockout).[4] |
| Timeframe | Rapid, with effects seen in 24-72 hours.[9] | Longer, requiring selection of edited cells. |
| Off-Target Effects | Can have miRNA-like off-target effects.[1][2][8] | Potential for off-target DNA cleavage. |
| Suitability | Ideal for mimicking pharmacological inhibition and studying essential genes.[9] | Useful for creating stable knockout cell lines for long-term studies. |
| Complexity | Relatively simple and high-throughput. | More complex, involving vector design and cell cloning. |
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Hypothetical signaling pathway where this compound inhibits Target X.
Caption: Experimental workflow for this compound on-target validation.
Caption: Logical comparison of siRNA and CRISPR-Cas9 methods.
Conclusion
The validation of on-target effects is a cornerstone of modern drug discovery. The use of siRNA-mediated knockdown provides a powerful and relatively straightforward method to confirm that a compound, such as the hypothetical this compound, achieves its therapeutic effect by modulating its intended target. The experimental design detailed in this guide, which includes appropriate controls and orthogonal validation techniques, can provide strong evidence for the mechanism of action. While alternative methods like CRISPR-Cas9 offer permanent gene knockout, the transient nature of siRNA knockdown often more closely mimics the pharmacological intervention of a small molecule inhibitor, making it a highly relevant tool for preclinical drug development.[9] Researchers should carefully consider the advantages and limitations of each approach to select the most appropriate strategy for their specific research question.
References
- 1. Comparison of siRNA-induced off-target RNA and protein effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling miRNA-like Off-target Effects of an siRNA with Nucleobase Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. synthego.com [synthego.com]
- 9. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of INCB052793 and Other JAK1 Inhibitors on T-Cell Function
For Researchers, Scientists, and Drug Development Professionals: A detailed in vitro comparison of the selective JAK1 inhibitor INCB052793 (Itacitinib) against other prominent JAK1 inhibitors, focusing on their impact on critical T-cell functions. This guide synthesizes available preclinical data to provide a comparative overview of their potency and selectivity, supported by experimental methodologies and pathway visualizations.
The landscape of immunomodulatory therapeutics has been significantly shaped by the advent of Janus kinase (JAK) inhibitors. As key mediators of cytokine signaling, JAKs, particularly JAK1, are attractive targets for a host of autoimmune and inflammatory diseases. INCB052793 (Itacitinib), a potent and selective JAK1 inhibitor, has demonstrated therapeutic potential. This guide provides an in vitro comparative analysis of INCB052793 and other notable JAK1 inhibitors, including Filgotinib, Upadacitinib, and the broader-spectrum inhibitors Tofacitinib and Ruxolitinib, on essential T-cell functions.
The JAK-STAT Signaling Pathway: A Central Hub for T-Cell Function
The JAK-STAT signaling cascade is a primary mechanism for transducing signals from numerous cytokines and growth factors that are critical for T-cell differentiation, proliferation, and effector functions. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes. Selective inhibition of JAK1 is a therapeutic strategy aimed at modulating pro-inflammatory cytokine signaling while minimizing off-target effects.
Comparative Inhibitory Potency on JAK Enzymes
The selectivity of JAK inhibitors is a key determinant of their biological effects. While all the compared inhibitors target JAK1, their potency against other JAK family members varies significantly. INCB052793 is characterized by its high selectivity for JAK1.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |
| INCB052793 (Itacitinib) | 2 | 63 | >2000 | 795 | JAK1 |
| Filgotinib | 10-53 | 28-29 | 311-810 | 116-177 | JAK1/2 |
| Upadacitinib | 120 | 2300 | 4700 | >10000 | JAK1 |
| Tofacitinib | 3.2 | 4.1 | 1.6 | - | JAK1/3 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/2 |
| Note: IC50 values can vary depending on the specific assay conditions and are compiled from various sources for comparative purposes. |
Impact on T-Cell Proliferation
The proliferation of T-cells upon activation is a fundamental aspect of the adaptive immune response and is heavily reliant on cytokine signaling, particularly through the JAK-STAT pathway. The in vitro effect of JAK inhibitors on T-cell proliferation is a critical measure of their immunomodulatory potential.
Studies have shown that at clinically relevant concentrations for JAK1 inhibition, INCB052793 (itacitinib) does not significantly inhibit the in vitro proliferation of CAR T-cells. However, at higher concentrations, it can block T-cell proliferation. This suggests a therapeutic window where immunomodulation can be achieved without overt immunosuppression.
| Inhibitor | Effect on T-Cell Proliferation (IC50) |
| INCB052793 (Itacitinib) | No significant effect on anti-CD3/anti-CD28 induced expansion at 50-100 nM; proliferation blocked at 1000 nM. |
| Tofacitinib | Dose-dependent inhibition of PHA-stimulated lymphocyte proliferation, with marked reduction at 100 nM. |
| Ruxolitinib | Dose-dependently inhibits proliferation of Nalm-6 cells. |
| Upadacitinib | Strongest inhibitory effect on CD25 expression (a marker of T-cell activation) with an IC50 of 0.0149 µM. |
| Filgotinib | Inhibitory effect on CD25 expression with an IC50 of 2.4378 µM. |
Modulation of T-Cell Cytokine Production
Activated T-cells produce a range of cytokines that orchestrate the immune response. Key among these are IFN-γ (a hallmark of Th1 cells), IL-2 (critical for T-cell proliferation), and IL-17 (characteristic of Th17 cells). The ability of JAK inhibitors to suppress the production of these pro-inflammatory cytokines is central to their therapeutic efficacy.
INCB052793 (itacitinib) has been shown to significantly and dose-dependently reduce levels of multiple cytokines implicated in cytokine release syndrome (CRS), including IFN-γ and IL-6, in both in vitro and in vivo models.
| Inhibitor | Effect on IFN-γ Production | Effect on IL-2 Production | Effect on IL-17 Production |
| INCB052793 (Itacitinib) | Dose-dependent reduction. | Data not available. | Data not available. |
| Tofacitinib | Direct suppression. | Inhibition of IL-2 dependent STAT5 activation. | Direct suppression. |
| Ruxolitinib | Downregulation in T-cells from patients. | Impacts IL-2 dependent STAT5 activation. | Reduction of Th17 cells. |
| Upadacitinib | Potent inhibition of IFN-γ signaling. | Potent inhibition of IL-2 signaling. | Data not available. |
| Filgotinib | Lower inhibition compared to other JAKis. | Lower inhibition compared to other JAKis. | Data not available. |
Inhibition of STAT Phosphorylation
The direct molecular consequence of JAK inhibition is the reduction of STAT protein phosphorylation. The potency of JAK inhibitors in blocking cytokine-induced STAT phosphorylation in T-cells provides a precise measure of their target engagement and functional impact.
| Inhibitor | Effect on STAT Phosphorylation in T-Cells |
| INCB052793 (Itacitinib) | Inhibits STAT3 activation. |
| Tofacitinib | Decreased cytokine-induced phosphorylation of all studied JAK-STAT pathways in RA patients in vivo. |
| Ruxolitinib | Impacts IL-2 dependent STAT5 activation. |
| Upadacitinib | Potently inhibited IL-6 and IL-2 induced STAT phosphorylation. |
| Filgotinib | Showed similar inhibition of IL-6/pSTAT1 as other JAKis at therapeutic doses. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vitro studies. The following are generalized protocols for the key experiments cited in this guide.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the extent of T-cell division in response to stimuli.
Protocol:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs in PBS and incubate with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10-15 minutes at 37°C. Quench the staining reaction with fetal bovine serum (FBS).
-
Cell Culture and Stimulation: Plate CFSE-labeled PBMCs in a 96-well plate. Add JAK inhibitors at desired concentrations. Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells, stain with T-cell surface markers (e.g., CD3, CD4, CD8), and acquire data on a flow cytometer. Proliferation is measured by the progressive halving of CFSE fluorescence in daughter cells.
Cytokine Production Assay (ELISA)
This assay quantifies the concentration of specific cytokines secreted by T-cells into the culture supernatant.
Protocol:
-
T-Cell Culture and Stimulation: Isolate and culture T-cells as described for the proliferation assay. Add JAK inhibitors and stimulating agents.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), centrifuge the culture plates and collect the supernatant.
-
ELISA: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., IFN-γ, IL-2, IL-17) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the phosphorylation of STAT proteins within T-cells following cytokine stimulation.
Protocol:
-
Cell Preparation: Isolate T-cells from PBMCs.
-
Inhibitor Treatment: Pre-incubate the T-cells with various concentrations of the JAK inhibitor for a specified time.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2 to assess pSTAT5, IFN-γ to assess pSTAT1) for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., methanol).
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and quantify the median fluorescence intensity (MFI) of the pSTAT signal.
Conclusion
The in vitro data indicate that INCB052793 (Itacitinib) is a highly selective JAK1 inhibitor. While direct comparative data on its effects on primary T-cell proliferation and a comprehensive cytokine profile are limited in the public domain, available studies suggest that at concentrations effective for JAK1 inhibition, it has a minimal impact on T-cell proliferation, a desirable characteristic for avoiding broad immunosuppression. In contrast, other JAK inhibitors such as Tofacitinib and Ruxolitinib, with their broader selectivity profiles, demonstrate more pronounced effects on T-cell proliferation. Upadacitinib and Filgotinib also exhibit potent JAK1 inhibition with varying degrees of selectivity and impact on T-cell function.
This guide provides a framework for understanding the in vitro comparative effects of these JAK1 inhibitors. The choice of a specific inhibitor for therapeutic development will depend on the desired balance between efficacy and safety, which is largely influenced by its selectivity profile and its specific effects on different immune cell populations. Further head-to-head in vitro studies are warranted to fully elucidate the comparative immunomodulatory profiles of these important therapeutic agents.
Unidentified Compound A2793: Lack of Publicly Available Data Prevents Comparative Analysis of Anti-Tumor Activity
Efforts to compile a comprehensive comparison guide on the anti-tumor activity of a compound designated as "A2793" in various xenograft models have been unsuccessful due to the absence of any publicly available scientific literature or experimental data identifying a substance with this name. Extensive searches of scholarly databases and clinical trial registries have yielded no information on an anti-cancer agent referred to as this compound.
The initial aim was to provide researchers, scientists, and drug development professionals with a detailed comparative analysis of this compound's performance against other anti-tumor alternatives, supported by experimental data, detailed protocols, and visualizations of its mechanism of action. However, without any primary or secondary data sources on this compound, the core requirements of the requested guide, including data presentation in tables, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled.
Further investigation into the designation "this compound" revealed references in unrelated contexts, such as a payer ID for a healthcare provider and portions of clinical trial identifiers for different investigational drugs, none of which are described as an anti-tumor compound named this compound.
Therefore, a cross-validation of this compound's anti-tumor activity in different xenograft models cannot be conducted at this time. The scientific community relies on published, peer-reviewed data to evaluate the efficacy and mechanisms of novel therapeutic agents. In the case of "this compound," this foundational information is not currently available in the public domain.
Researchers seeking information on novel anti-tumor agents are encouraged to consult established scientific literature databases and clinical trial registries using specific chemical names, international nonproprietary names (INNs), or other recognized identifiers.
Assessing Synergistic Effects of Novel Anticancer Agents with Standard Chemotherapy
A definitive identification of the investigational agent "A2793" could not be established from publicly available scientific literature and clinical trial databases. Therefore, a specific comparative analysis of this compound with standard chemotherapy agents is not possible at this time.
To address the user's request for a comprehensive comparison guide, this report provides a template using a well-characterized class of investigational agents—Histone Deacetylase inhibitors (HDACis)—as a representative example. This guide illustrates how to structure an objective comparison of a novel agent's synergistic potential with standard chemotherapy, complete with supporting experimental data, detailed methodologies, and visualizations. This framework can be adapted once information about a specific agent like "this compound" becomes available.
Synergistic Potential of HDAC Inhibitors with Chemotherapy
Histone deacetylase inhibitors are a class of epigenetic drugs that have shown promise in oncology. Their ability to alter gene expression can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy.[1] The primary mechanism involves the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis.[1]
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data from preclinical studies assessing the synergy between an HDAC inhibitor and a standard chemotherapeutic agent, such as cisplatin (B142131), in a non-small cell lung cancer (NSCLC) model.
| Experimental Group | Cell Line | Drug Concentration (HDACi) | Drug Concentration (Cisplatin) | Tumor Growth Inhibition (%) | Apoptosis Rate (%) | Combination Index (CI) |
| Control | A549 | 0 µM | 0 µM | 0 | 5 | N/A |
| HDACi alone | A549 | 1 µM | 0 µM | 25 | 15 | N/A |
| Cisplatin alone | A549 | 0 µM | 5 µM | 40 | 25 | N/A |
| HDACi + Cisplatin | A549 | 1 µM | 5 µM | 85 | 60 | 0.4 |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Cell Viability and Synergy Assessment
Cell Culture: Human non-small cell lung cancer (NSCLC) cell line A549 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability: Cells are seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight. The following day, cells are treated with the HDAC inhibitor, cisplatin, or a combination of both at various concentrations for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in 150 µL of DMSO. The absorbance is measured at 490 nm using a microplate reader.
Calculation of Combination Index (CI): The synergistic effect of the drug combination is quantified by the Combination Index (CI) method based on the Chou-Talalay principle. CI values are calculated using specialized software (e.g., CompuSyn). A CI value less than 1 is indicative of a synergistic interaction.
Apoptosis Assay
Annexin V-FITC/PI Staining: A549 cells are treated with the HDAC inhibitor and/or cisplatin for 48 hours. Both floating and adherent cells are collected, washed with PBS, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells is determined by flow cytometry.
Visualizations
Experimental Workflow
Caption: Workflow for assessing synergy between an HDAC inhibitor and cisplatin.
Signaling Pathway
Caption: Synergistic mechanism of HDAC inhibitors and chemotherapy.
References
A Comparative Review of Preclinical Data: Selective JAK1 Inhibition vs. Broader JAK Spectrum
For Researchers, Scientists, and Drug Development Professionals
The landscape of Janus kinase (JAK) inhibitors has rapidly evolved, offering promising therapeutic avenues for a range of autoimmune and inflammatory diseases. While early-generation JAK inhibitors demonstrated broad-spectrum activity, newer agents have been engineered for greater selectivity, aiming to optimize efficacy while potentially improving safety profiles. This guide provides a comparative analysis of the preclinical data for a selective JAK1 inhibitor, using Upadacitinib as a representative example, against broader-spectrum JAK inhibitors like Tofacitinib and the JAK1/2 inhibitor Ruxolitinib.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade.[1][2] It is initiated by the binding of cytokines and growth factors to their receptors on the cell surface.[3][4] This binding event activates associated JAKs, which then phosphorylate STAT proteins.[3][4][5][6] These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses.[4][5][6]
The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. Different cytokine receptors associate with specific pairs of JAKs, leading to the activation of distinct STATs and subsequent biological responses.[7] Selective inhibition of specific JAKs is a key strategy to modulate the downstream effects of particular cytokines implicated in disease pathogenesis.[2] For instance, JAK1 is crucial for signaling a wide range of pro-inflammatory cytokines.[8]
Below is a simplified representation of the JAK-STAT signaling pathway and the points of intervention for different JAK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Kinase Specificity of INCB052793: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
INCB052793 is an orally bioavailable small molecule inhibitor that demonstrates high selectivity for Janus kinase 1 (JAK1).[1] This guide provides a comparative analysis of the kinase specificity of INCB052793, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing key biological pathways and experimental workflows. Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its therapeutic efficacy and potential off-target effects.
Quantitative Kinase Inhibition Profile
The selectivity of INCB052793 has been primarily characterized against the Janus kinase family, which includes JAK1, JAK2, JAK3, and TYK2. While comprehensive kinome scan data for INCB052793 against a broad panel of kinases is not extensively available in the public domain, data from cellular assays provides insight into its selectivity profile.
| Target Kinase | Assay Type | IC50 (nM) | Selectivity Notes |
| JAK1 | Cell-based assays (cytokine-dependent) | ~ 30 - 100 | High potency against JAK1-mediated signaling. |
| JAK2 | Cell-based assays (cytokine-dependent) | ≥ 1000 | Significantly lower potency against JAK2-mediated signaling, indicating high selectivity for JAK1 over JAK2. |
| JAK3 | Data not publicly available | - | - |
| TYK2 | Data not publicly available | - | - |
Experimental Protocols
The evaluation of kinase inhibitor specificity typically involves a combination of biochemical and cell-based assays. Below are detailed methodologies representative of those used to characterize compounds like INCB052793.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of INCB052793 against purified kinase enzymes (e.g., JAK1, JAK2, JAK3).
Materials:
-
Purified recombinant human kinase enzymes (e.g., JAK1, JAK2, JAK3) with an N-terminal His tag.
-
Biotinylated peptide substrate.
-
Adenosine triphosphate (ATP).
-
INCB052793 at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA).
-
Stop solution containing EDTA.
-
HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Prepare serial dilutions of INCB052793 in the assay buffer.
-
Add the kinase enzyme, biotinylated peptide substrate, and the inhibitor at various concentrations to the microplate wells.
-
Initiate the kinase reaction by adding a specific concentration of ATP (often at the Km value for the respective kinase).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the EDTA-containing stop solution.
-
Add the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) to the wells.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
Measure the HTRF signal (ratio of fluorescence at 665 nm to 620 nm) using a compatible plate reader.
-
The signal is proportional to the amount of phosphorylated substrate. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay
This assay assesses the ability of an inhibitor to block a specific signaling pathway within a cellular context.
Objective: To determine the functional IC50 of INCB052793 by measuring the inhibition of a JAK1-dependent signaling event in cells.
Materials:
-
A human cell line that expresses the target kinase and responds to a specific cytokine (e.g., a cell line with a cytokine receptor that signals through JAK1).
-
The corresponding cytokine to stimulate the signaling pathway.
-
INCB052793 at various concentrations.
-
Cell culture medium and supplements.
-
Reagents for detecting the phosphorylation of a downstream target (e.g., STAT proteins), such as antibodies for Western blotting or ELISA.
-
Multi-well cell culture plates.
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of INCB052793 for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine to activate the JAK1 signaling pathway.
-
After a short incubation period (e.g., 15-30 minutes), lyse the cells to extract proteins.
-
Quantify the phosphorylation of a downstream target (e.g., phospho-STAT3) using a suitable method like Western blotting or a specific ELISA kit.
-
Normalize the phospho-protein signal to the total protein concentration or a housekeeping protein.
-
Plot the percentage of inhibition of cytokine-induced phosphorylation against the logarithm of the inhibitor concentration to calculate the IC50 value.
Visualizations
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. INCB052793 exerts its effect by inhibiting JAK1 within this pathway.
Caption: The JAK-STAT signaling pathway is initiated by cytokine binding and inhibited by INCB052793.
Experimental Workflow for Kinase Specificity Profiling
The following diagram illustrates a typical workflow for evaluating the specificity of a kinase inhibitor like INCB052793.
Caption: A streamlined workflow for determining the specificity of a kinase inhibitor.
References
Reproducibility of in vitro findings with A2793 across different laboratories
An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant challenge in identifying a specific compound designated as "A2793" for the purpose of a comparative guide on the reproducibility of its in vitro findings. Searches for "this compound" did not yield a specific biological agent or chemical compound with sufficient published data to conduct a meaningful comparison across different laboratories.
The identifier "this compound" may represent an internal code used by a specific research institution or company that has not been publicly disclosed or widely published. It is also possible that this designation is a typographical error. As a result, a comprehensive comparison of in vitro findings, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled for a compound that is not identifiable in the public domain.
To proceed with a comparative analysis, a more common or publicly recognized name for the compound of interest is required. This could include a formal chemical name, a brand name, or another established identifier (e.g., a CAS number or a different alphanumeric code).
General Principles of In Vitro Reproducibility
While a specific analysis of "this compound" is not feasible, it is important to highlight the general principles and challenges associated with the reproducibility of in vitro research. Reproducibility is a cornerstone of scientific progress, ensuring the reliability and validity of experimental findings. However, several factors can contribute to variability in results between different laboratories.
Key Factors Influencing In Vitro Reproducibility:
-
Cell Line Authenticity and Passage Number: Genetic drift and phenotypic changes can occur in cell lines over time and with increasing passage numbers. The use of misidentified or contaminated cell lines is a significant source of irreproducible data.
-
Reagent Variability: Differences in the source and quality of reagents, including media, sera, and antibodies, can lead to disparate experimental outcomes.
-
Experimental Protocols: Minor variations in experimental protocols, such as incubation times, cell densities, and assay techniques, can have a substantial impact on the results.
-
Data Analysis and Interpretation: Differences in statistical methods and subjective interpretation of data can also contribute to a lack of reproducibility.
A Hypothetical Example: A Comparison Guide for Compound "X"
To illustrate the requested format, a hypothetical comparison guide for a fictional compound "X" is presented below. This example demonstrates how such a guide would be structured if sufficient data for "this compound" were available.
Hypothetical Comparison Guide: Reproducibility of In Vitro Findings with Compound X
This guide provides a comparative overview of in vitro studies on Compound X from two hypothetical laboratories, Lab A and Lab B, focusing on its anti-proliferative effects in the MCF-7 breast cancer cell line.
Data Presentation
Table 1: Comparison of IC₅₀ Values for Compound X in MCF-7 Cells
| Laboratory | IC₅₀ (nM) | Assay Method | Incubation Time (hours) |
| Lab A | 50 | MTT Assay | 72 |
| Lab B | 65 | CellTiter-Glo | 72 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability (Lab A)
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of Compound X for 72 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.
-
Solubilization: The formazan (B1609692) crystals were solubilized with 150 µL of DMSO.
-
Data Acquisition: Absorbance was measured at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo Luminescent Cell Viability Assay (Lab B)
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of Compound X for 72 hours.
-
Assay Reagent Addition: The plate was equilibrated to room temperature, and 100 µL of CellTiter-Glo reagent was added to each well.
-
Incubation and Lysis: The plate was shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature.
-
Data Acquisition: Luminescence was recorded using a microplate reader.
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating a hypothetical signaling pathway affected by Compound X and a typical experimental workflow for assessing its activity.
Benchmarking INCB052793: A Comparative Analysis Against Next-Generation JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of Janus kinase (JAK) inhibitors is rapidly evolving, with next-generation molecules offering improved selectivity and potentially better safety profiles. This guide provides a comparative analysis of INCB052793, a selective JAK1 inhibitor, against a panel of next-generation JAK inhibitors: upadacitinib, filgotinib, abrocitinib, and itacitinib. The following sections present a head-to-head comparison of their biochemical potency, outline the experimental methodologies used for these assessments, and visualize the relevant biological pathways and experimental workflows.
Potency and Selectivity: A Quantitative Comparison
The potency and selectivity of JAK inhibitors are critical determinants of their therapeutic efficacy and safety. The following table summarizes the half-maximal inhibitory concentrations (IC50) of INCB052793 and its next-generation counterparts against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. Lower IC50 values indicate greater potency. While specific IC50 values for INCB052793 are not publicly available, it is characterized as a potent and selective JAK1 inhibitor.[1]
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| INCB052793 | Potent & Selective | - | - | - | Selective JAK1 inhibitor |
| Upadacitinib | 43 | ~2580 (60-fold selective for JAK1 over JAK2) | >5600 (>130-fold selective for JAK1 over JAK3) | - | Selective JAK1 inhibitor |
| Filgotinib | 10 | 28 | 810 | 116 | Preferential JAK1 inhibitor |
| Abrocitinib | 29 | 803 (28-fold selective for JAK1 over JAK2) | >10000 (>340-fold selective for JAK1 over JAK3) | 1250 (43-fold selective for JAK1 over TYK2) | Selective JAK1 inhibitor[2] |
| Itacitinib | 3.6 | - | - | - | Potent and selective JAK1 inhibitor |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Understanding the Mechanism: The JAK-STAT Signaling Pathway
JAK inhibitors exert their effects by modulating the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors involved in inflammation and immunity. Understanding this pathway is key to appreciating the mechanism of action of these inhibitors.
Caption: The JAK-STAT signaling cascade.
Experimental Protocols: How Potency is Measured
The data presented in the comparison table is generated through rigorous experimental protocols. Below are detailed methodologies for the key assays used to characterize JAK inhibitors.
Biochemical Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity of a purified JAK enzyme by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine Triphosphate)
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
Test compounds (e.g., INCB052793, upadacitinib) dissolved in DMSO
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplates (e.g., 384-well plates)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: In a microplate, combine the recombinant JAK enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Allow the reaction to proceed for a set period at a controlled temperature (e.g., 60 minutes at room temperature).
-
Termination and Detection: Stop the reaction and add the detection reagents to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for IC50 determination.
Cellular Phospho-STAT Assay
This assay measures the inhibitory effect of a compound on JAK activity within a cellular context by quantifying the phosphorylation of downstream STAT proteins.
Objective: To determine the potency of an inhibitor in a biologically relevant setting by measuring the inhibition of cytokine-induced STAT phosphorylation.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cytokine stimulant (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)
-
Test compounds
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Treatment: Pre-incubate the cells with various concentrations of the test compound.
-
Cytokine Stimulation: Add a specific cytokine to stimulate the JAK-STAT pathway.
-
Fixation and Permeabilization: Stop the stimulation and fix the cells to preserve their state, then permeabilize the cell membranes to allow antibody entry.
-
Antibody Staining: Incubate the cells with a fluorescently labeled antibody that specifically binds to the phosphorylated form of the target STAT protein.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of STAT phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation at each inhibitor concentration and determine the IC50 value.
Conclusion
INCB052793 is a selective JAK1 inhibitor with potential applications in various disease contexts. When compared to next-generation JAK inhibitors such as upadacitinib, filgotinib, abrocitinib, and itacitinib, the key differentiator lies in the specific potency and selectivity profile against the JAK family kinases. While quantitative biochemical data for INCB052793 is not as readily available in the public domain as for the other compounds, its characterization as a selective JAK1 inhibitor places it within a class of targeted therapies designed to minimize off-target effects associated with broader JAK inhibition. The experimental protocols detailed in this guide provide a framework for the direct, head-to-head comparison of these molecules, which is essential for informed decision-making in research and drug development.
References
Safety Operating Guide
Proper Disposal and Handling of A2793 (Arg-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu)
For researchers, scientists, and drug development professionals utilizing the synthetic peptide A2793, with the sequence Arg-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu, ensuring proper disposal and safe handling is paramount to maintaining laboratory safety and environmental integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides essential guidance based on general best practices for synthetic peptides.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value |
| Product Code | This compound |
| Supplier | Sigma-Aldrich |
| Sequence | Arg-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu |
| Empirical Formula | C₅₂H₈₇N₁₉O₂₄ |
| Molecular Weight | 1362.36 g/mol |
Essential Safety and Handling Information
As a lyophilized powder, this compound should be handled with care to prevent inhalation and contact with skin and eyes. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work in a well-ventilated area, preferably within a fume hood.
Storage: Lyophilized peptides should be stored at -20°C or colder for long-term stability. For short-term storage, 4°C is acceptable. Keep the container tightly sealed and protected from moisture and light.
Reconstitution: When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation. Use a high-purity solvent appropriate for the peptide's solubility characteristics.
Disposal Plan and Procedures
The proper disposal of this compound and its associated waste is critical. The following step-by-step guidance outlines the recommended procedures.
Step 1: Segregation of Waste
Properly segregate waste materials into distinct categories to ensure safe and compliant disposal.
-
Unused Product: Any remaining lyophilized this compound powder that is no longer needed.
-
Contaminated Labware: This includes vials, pipette tips, and any other disposable materials that have come into direct contact with the peptide.
-
Liquid Waste: Solutions containing the this compound peptide.
Step 2: Inactivation (if required)
While specific inactivation protocols for this compound are not available, for biologically active peptides, a common practice is to treat liquid waste with a 10% bleach solution and allow for a contact time of at least 30 minutes before proceeding to chemical waste disposal. However, the reactivity of this compound with bleach is unknown, and this step should be performed with caution.
Step 3: Packaging and Labeling
-
Solid Waste: Collect unused powder and contaminated labware in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect all solutions containing the peptide in a separate, sealed, and clearly labeled hazardous waste container.
All waste containers must be labeled in accordance with your institution's and local regulations for chemical waste. The label should clearly identify the contents, including the name of the peptide (Arg-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu) and any solvents used.
Step 4: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols and Signaling Pathways
Currently, there is no publicly available information detailing specific experimental protocols or established signaling pathways for the peptide this compound (Arg-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu). Research with this peptide is likely in the exploratory phase, and its biological function and mechanism of action are yet to be elucidated in published literature.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A logical workflow for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling A2793
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for A2793, a TRESK/TASK-1 potassium channel inhibitor, identified as Ethyl [(5-Chloroquinolin-8-yl)oxy]acetate (CAS No. 88349-90-0). The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Chemical Identification and Properties
| Identifier | Value |
| Product Name | This compound |
| Chemical Name | Ethyl [(5-Chloroquinolin-8-yl)oxy]acetate |
| CAS Number | 88349-90-0 |
| Molecular Formula | C₁₃H₁₂ClNO₃ |
| Molecular Weight | 265.69 g/mol |
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust/aerosol is generated. | Prevents inhalation of dust or aerosols. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage, keep the solid compound at -20°C.
-
Stock solutions should be stored at -80°C for up to one year.[1]
Preparation of Stock Solutions
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
-
This compound is soluble in DMSO (up to 53 mg/mL) and Ethanol (up to 25 mg/mL).[1] It is insoluble in water.[1]
-
To prepare a stock solution, slowly add the solvent to the solid this compound with gentle agitation to ensure complete dissolution.
Handling of Solutions
-
When working with solutions of this compound, always wear the recommended PPE.
-
Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.
-
Use calibrated equipment for all measurements to ensure accuracy.
Spill Management
-
In the event of a spill, isolate the area to prevent further contamination.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and clean the spill site with an appropriate solvent.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Solutions of this compound | Collect in a designated, labeled, and sealed hazardous waste container. The container should be compatible with the solvent used. |
| Contaminated Materials | Any materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) should be placed in a sealed bag and disposed of as hazardous chemical waste. |
Experimental Protocol: Inhibition of TRESK/TASK-1 Channels
The following is a generalized protocol for an in vitro experiment to assess the inhibitory activity of this compound on TRESK/TASK-1 channels expressed in a cellular system (e.g., Xenopus oocytes or a mammalian cell line). Researchers should adapt this protocol based on their specific experimental setup.
1. Cell Preparation:
- Culture cells expressing the target potassium channel (TRESK or TASK-1) under appropriate conditions.
- Plate the cells on suitable cultureware for the planned assay (e.g., glass coverslips for patch-clamp electrophysiology).
2. Preparation of this compound Working Solutions:
- From a concentrated stock solution in DMSO, prepare a series of dilutions in the appropriate extracellular recording solution to achieve the desired final concentrations for testing.
- Ensure the final concentration of DMSO in the working solutions is low (typically <0.1%) to avoid solvent effects on the cells.
3. Electrophysiological Recording (Whole-Cell Patch-Clamp):
- Transfer a coverslip with the cells to the recording chamber on a microscope.
- Perfuse the cells with the extracellular solution.
- Obtain a whole-cell patch-clamp recording from a cell expressing the target channel.
- Apply a voltage protocol to elicit channel currents.
- Establish a stable baseline recording of the channel activity.
4. Application of this compound:
- Perfuse the cells with the working solutions of this compound, starting from the lowest concentration.
- Record the channel activity in the presence of the compound until a steady-state effect is observed.
- Wash out the compound with the extracellular solution to check for reversibility of the inhibition.
- Repeat the application and washout steps for each concentration.
5. Data Analysis:
- Measure the amplitude of the channel current before, during, and after the application of this compound.
- Calculate the percentage of inhibition for each concentration.
- Plot the concentration-response curve and determine the IC₅₀ value.
Visualizations
Signaling Pathway of TRESK Activation
Caption: TRESK channel activation by calcium-calcineurin signaling.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
